Product packaging for Tungsten zinc tetraoxide(Cat. No.:CAS No. 13597-56-3)

Tungsten zinc tetraoxide

Cat. No.: B085251
CAS No.: 13597-56-3
M. Wt: 313.2 g/mol
InChI Key: LJSXSLGFYGBEPA-UHFFFAOYSA-N
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Description

Significance and Emerging Roles in Functional Materials Science

The significance of ZnWO4 in functional materials science stems from its versatile and advantageous properties. It is an n-type semiconductor with a wide band gap, typically reported to be in the range of 3.8 to 5.7 eV. nih.govscielo.br This wide band gap is a key attribute for its application in various optical and electronic devices.

The emerging roles of ZnWO4 are multifaceted and continue to expand as research progresses. Some of the most prominent areas of application include:

Photocatalysis: ZnWO4 has demonstrated considerable potential as a photocatalyst for the degradation of organic pollutants in water and air. scielo.brresearchgate.net Its high chemical stability and strong oxidizing power under UV irradiation make it an effective material for environmental remediation. scielo.brnih.gov Research has also focused on enhancing its photocatalytic activity by doping with other elements or creating heterostructures with other semiconductors. researchgate.netnih.gov

Scintillation Materials: Due to its high density and effective atomic number, zinc tungstate (B81510) is an excellent scintillator, a material that emits light when exposed to ionizing radiation. This property makes it valuable for applications in high-energy physics, medical imaging, and radiation detection. semanticscholar.org

Optical and Luminescent Materials: ZnWO4 exhibits attractive luminescence properties, making it suitable for use in solid-state lighting, displays, and optical fibers. nih.govsemanticscholar.org Its photoluminescent properties can be tuned by controlling its morphology and crystal structure. rsc.org

Sensors: The electrical properties of ZnWO4 are sensitive to the surrounding environment, which has led to its investigation for use in humidity sensors and gas sensors. scielo.br

Other Applications: Research has also explored the use of ZnWO4 in areas such as electrochemistry, supercapacitors, and as a host material for lasers. nih.govnih.govacs.orgresearchgate.net

The versatility of ZnWO4 is further highlighted by the various forms in which it can be synthesized, including nanoparticles, nanorods, nanowires, and nanosheets. mdpi.com This morphological control allows for the fine-tuning of its properties for specific applications.

Historical Context and Evolution of Research on ZnWO4

The study of zinc tungstate has a history rooted in mineralogy, with its natural form being the mineral sanmartinite. semanticscholar.org However, its journey into the realm of advanced materials is a more recent development. Early research primarily focused on its fundamental properties and crystal structure.

The evolution of research on ZnWO4 can be broadly categorized into several phases:

Early Investigations: Initial studies centered on the synthesis of ZnWO4 through traditional solid-state reaction methods, which often required high temperatures and resulted in large, irregular particles. semanticscholar.org The fundamental optical properties, such as its luminescence, were also a key area of interest. semanticscholar.org

Nanomaterials Synthesis: A significant shift in research occurred with the advent of nanoscience and nanotechnology. Scientists began to explore various wet-chemical methods, such as co-precipitation, hydrothermal synthesis, sol-gel, and microwave-assisted synthesis, to produce ZnWO4 nanocrystals with controlled size and morphology. nih.govsemanticscholar.orgnih.gov This opened up new avenues for exploiting its size-dependent properties.

Performance Enhancement: As the understanding of its fundamental properties grew, the focus shifted towards enhancing its performance for specific applications. This phase has been characterized by efforts to:

Doping: Introducing various metal and non-metal ions into the ZnWO4 lattice to modify its electronic band structure and improve its photocatalytic efficiency and luminescent properties. researchgate.netmdpi.com

Heterostructures: Creating composite materials by combining ZnWO4 with other semiconductors (e.g., ZnO, TiO2) or noble metals (e.g., Ag) to promote charge separation and enhance photocatalytic activity. scielo.brmdpi.com

Morphology Control: Systematically controlling the shape and exposed crystal facets of ZnWO4 to optimize its surface reactivity and catalytic performance. mdpi.com

Advanced Applications: Current research is exploring more sophisticated applications of ZnWO4, such as in high-performance supercapacitors and as a catalyst for organic synthesis. acs.orgresearchgate.net

The timeline below provides a simplified overview of the evolution of research focus on ZnWO4:

Time PeriodKey Research Focus
Pre-1990s Fundamental properties, crystal structure, solid-state synthesis.
1990s - 2000s Development of wet-chemical synthesis methods, fabrication of nanomaterials.
2000s - 2010s Performance enhancement through doping, heterostructures, and morphology control for photocatalysis and luminescence.
2010s - Present Exploration of advanced applications in energy storage, sensing, and catalysis; in-depth understanding of surface science and reaction mechanisms.

Scope and Research Imperatives for ZnWO4

The scope of research on ZnWO4 remains broad and vibrant, with several key imperatives driving future investigations. The overarching goal is to fully unlock the potential of this versatile material for a range of technological advancements.

Current and future research imperatives for ZnWO4 include:

Advanced Synthesis and Controlled Morphology: Developing more efficient, scalable, and environmentally friendly synthesis methods to produce ZnWO4 with precisely controlled size, shape, and crystal facets. researchgate.netnih.gov This level of control is crucial for optimizing its performance in various applications.

Fundamental Understanding of Structure-Property Relationships: Further elucidating the intricate relationships between the crystal structure, electronic structure, defect chemistry, and the resulting optical, electronic, and catalytic properties of ZnWO4. rsc.org Advanced characterization techniques and theoretical modeling will play a vital role in this endeavor.

Enhancing Photocatalytic Efficiency: A primary focus remains on improving the photocatalytic activity of ZnWO4, particularly under visible light irradiation, to make it a more practical solution for environmental remediation and solar energy conversion. scielo.brresearchgate.net This includes exploring novel doping strategies and designing more efficient heterojunctions.

Exploring New Application Frontiers: Expanding the application spectrum of ZnWO4 beyond its current uses. This includes investigating its potential in fields such as thermoelectrics, spintronics, and biomedical applications, where its unique properties could offer significant advantages.

Device Integration and Commercialization: Bridging the gap between laboratory-scale research and practical applications by developing methods to integrate ZnWO4 into functional devices and addressing challenges related to long-term stability and cost-effective production. researchgate.netablesci.com

The table below summarizes some of the key research areas and their specific objectives:

Research AreaSpecific Objectives
Synthesis Green synthesis routes, large-scale production, precise morphology control.
Characterization In-situ and advanced spectroscopic techniques to probe reaction mechanisms.
Photocatalysis Visible-light-driven photocatalysis, understanding charge transfer dynamics.
Energy Storage Improving specific capacitance and cycling stability in supercapacitors.
Sensors Enhancing sensitivity, selectivity, and response/recovery times.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ZnWO4<br>O4WZn B085251 Tungsten zinc tetraoxide CAS No. 13597-56-3

Properties

IUPAC Name

zinc;oxygen(2-);tungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4O.W.Zn/q4*-2;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKCQWHBCHMDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Zn+2].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O4WZn-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014402
Record name Tungsten zinc oxide (WZnO4)
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Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13597-56-3
Record name Tungsten zinc oxide (WZnO4)
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Record name Tungsten zinc oxide (WZnO4)
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Record name Tungsten zinc oxide (WZnO4)
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Record name Tungsten zinc tetraoxide
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Advanced Synthesis Methodologies and Nanostructure Engineering of Znwo4

Solution-Based Synthesis Techniques for ZnWO4 Nanostructures

Solution-based synthesis techniques are paramount in the fabrication of zinc tungstate (B81510) (ZnWO4) nanostructures, offering remarkable control over particle size, morphology, and crystallinity. These methods, which include hydrothermal, solvothermal, co-precipitation, and sol-gel approaches, are widely utilized due to their relative simplicity, cost-effectiveness, and versatility in producing a diverse range of nanoscale architectures. nih.gov The precise manipulation of reaction parameters within these techniques allows for the targeted engineering of ZnWO4 nanomaterials with tailored properties for various applications.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful and versatile techniques for the synthesis of crystalline ZnWO4 nanostructures. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. matec-conferences.orgresearchgate.net The self-generated pressure facilitates the dissolution of reactants and the subsequent crystallization of the desired product. These methods are particularly effective for controlling the morphology and crystal growth of ZnWO4 by systematically varying experimental parameters. nih.govacs.org

Reaction temperature and duration are critical parameters in the hydrothermal synthesis of ZnWO4, significantly impacting the crystallinity, morphology, and size of the resulting nanostructures. nih.govacs.org Generally, an increase in both temperature and time leads to enhanced crystallinity of the ZnWO4 particles. nih.gov For instance, studies have shown that increasing the hydrothermal temperature and extending the reaction time promotes the growth of more well-defined and crystalline structures. nih.govfigshare.com

The morphology of ZnWO4 can be steered from nanoparticles to nanorods by carefully controlling these parameters. At lower temperatures (e.g., 120-140 °C), the formation of nanorods is often favored, while higher temperatures (e.g., above 160 °C) tend to produce nanoparticles. nih.govacs.orgfigshare.com Similarly, the duration of the hydrothermal treatment influences the evolution of the nanostructures; for example, nanorods have been observed to transform from tubular to needle-like structures as the treatment time is extended. researchgate.net The appropriate combination of temperature and time is crucial for achieving specific morphologies, with one study identifying 200 °C and 24 hours as optimal conditions for synthesizing ZnWO4 nanorods at a pH of 8. rsc.org Microwave-assisted hydrothermal methods can significantly shorten the synthesis time while still achieving high crystallinity at relatively low temperatures, such as 140 °C. cdmf.org.br

Table 1: Effect of Temperature and Time on ZnWO4 Morphology in Hydrothermal Synthesis

Temperature (°C)Time (h)Resulting MorphologyReference
120-140Not SpecifiedNanorods nih.govfigshare.com
>160Not SpecifiedNanoparticles nih.govfigshare.com
1808Star anise, peony, desert rose-like microstructures researchgate.net
18012Bundle-like nanorods researchgate.net
20024Nanorods rsc.org
1400-2Nanoparticles cdmf.org.br

The choice of solvent and the introduction of additives such as surfactants or capping agents play a pivotal role in directing the morphology of ZnWO4 nanostructures during hydrothermal and solvothermal synthesis. The solvent medium can influence the solubility and diffusion rates of precursors, thereby affecting nucleation and growth kinetics. For example, a mixture of water and ethylene (B1197577) glycol has been used in a simple solvo-hydrothermal technique to produce single-phase ZnWO4 particles without the need for a surfactant. researchgate.netscielo.brscielo.br

Additives are frequently employed to control the size and shape of the resulting nanocrystals. Surfactants like polyethylene (B3416737) glycol (PEG) can influence the formation of different morphologies. scientific.net For instance, the use of PEG has been shown to facilitate the creation of well-dispersed spherical nanoparticles. nih.gov Similarly, sodium dodecyl sulfate (B86663) (SDS) has been utilized as a template to synthesize bundle-like ZnWO4 nanorods. researchgate.net These additives typically adsorb onto specific crystal faces, modifying their surface energies and promoting or inhibiting growth in certain directions, thus enabling precise morphological control.

The final morphology of ZnWO4 nanostructures synthesized via hydrothermal methods can be dictated by either kinetic or thermodynamic control, which is heavily influenced by the reaction temperature. nih.govacs.orgfigshare.com

Under thermodynamic control , typically observed at lower temperatures (e.g., 120–140 °C), the system has sufficient time to reach its most stable state, resulting in the formation of energetically favorable, well-defined anisotropic structures. nih.govfigshare.comresearchgate.net In this regime, ZnWO4 nanorods with a high degree of preferential orientation, such as along the tandfonline.com direction, are often formed. nih.govacs.orgfigshare.com This process allows for the growth of larger, more ordered crystals.

Conversely, at higher temperatures (e.g., above 160 °C), the reaction is under kinetic control . nih.govacs.orgfigshare.com The increased reaction rate leads to rapid nucleation and growth, preventing the system from reaching thermodynamic equilibrium. This results in the formation of products that are formed fastest, which are often isotropic nanoparticles rather than elongated nanorods. nih.govfigshare.comresearchgate.net Therefore, by tuning the reaction temperature, one can selectively favor either the thermodynamically or kinetically controlled product, providing a powerful tool for morphology engineering. acs.orgfigshare.com

Co-precipitation and Sol-Gel Methods for ZnWO4 Material Development

Co-precipitation and sol-gel methods are effective, low-cost, and straightforward techniques for the synthesis of ZnWO4 materials. nih.govresearchgate.net The co-precipitation method involves the simultaneous precipitation of zinc and tungstate ions from a solution to form an insoluble precursor, which is often followed by a calcination step to obtain the crystalline ZnWO4. nih.govjocpr.com This technique allows for controlled nucleation and particle growth, facilitating the production of monodispersed nanoparticles. nih.gov

The sol-gel method involves the transition of a solution (sol) into a solid-like network (gel). researchgate.net For ZnWO4 synthesis, precursors like zinc acetate (B1210297) and ammonium (B1175870) paratungstate are dissolved in a suitable solvent, often with the aid of complexing agents, to form a stable sol. researchgate.net This sol is then subjected to a drying and heat treatment process to remove organic residues and induce crystallization, forming the final ZnWO4 material. researchgate.net The annealing temperature is a critical parameter in the sol-gel process, with studies indicating that the ZnWO4 phase forms at temperatures around 623 K (350 °C). researchgate.net

The pH of the reaction medium is a critical parameter that profoundly influences the synthesis and crystallization of ZnWO4 in both co-precipitation and hydrothermal methods, dictating the final phase and morphology of the product. rsc.orgresearchgate.netresearchgate.net

In hydrothermal synthesis, a wide range of morphologies can be obtained by simply adjusting the initial pH of the precursor solution. researchgate.net For example, at a pH of 1, a mixture of WO3 and ZnWO4 phases may form. A pure ZnWO4 phase is typically obtained within a pH range of 3 to 11. researchgate.netresearchgate.net At even higher pH values, such as 13, ZnO becomes the predominant phase. researchgate.net The morphology of the pure ZnWO4 phase is also highly pH-dependent, with structures evolving from star anise-like, peony-like, and desert rose-like microstructures to soya bean-like and rod-like nanostructures as the pH increases. researchgate.net Optimal conditions for the synthesis of pure monoclinic ZnWO4 nanorods have been reported at pH values of 7 and 8. rsc.org

In co-precipitation synthesis, pH also plays a crucial role. The formation of spherical nanoparticles has been optimized at a pH of 7. Altering the pH can significantly affect the crystal structure and morphology of the isolated materials. researchgate.net The controlled adjustment of pH allows for the rational variation of nanostructure aspect ratios, thereby influencing the material's properties. jocpr.com

Table 2: Influence of pH on ZnWO4 Synthesis and Morphology

Synthesis MethodpHResulting Phase(s)Observed MorphologyReference
Hydrothermal1WO3 + ZnWO4Not Specified researchgate.netresearchgate.net
Hydrothermal3-11ZnWO4Star anise, peony, desert rose, soya bean, rod-like researchgate.netresearchgate.net
Hydrothermal7-8Pure monoclinic ZnWO4Nanorods rsc.org
Hydrothermal9-10ZnWO4 + ZnONot Specified rsc.org
Hydrothermal13ZnONot Specified researchgate.netresearchgate.net
Co-precipitation7ZnWO4Spherical nanoparticles (~28 nm)
Precursor Chemistry and Reaction Pathways

The synthesis of tungsten zinc tetraoxide (ZnWO4) via hydrothermal and solvothermal routes is fundamentally governed by the precursor chemistry and the subsequent reaction pathways that lead to the formation of the crystalline product. The choice of precursors directly influences the nucleation and growth kinetics of the ZnWO4 crystals. Commonly employed precursors include a zinc source, such as zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or zinc chloride (ZnCl₂), and a tungsten source, like sodium tungstate dihydrate (Na₂WO₄·2H₂O). nih.govmatec-conferences.orgscielo.br

Upon mixing aqueous solutions of these precursors, a white precursor gel often forms instantaneously. nih.gov In-situ X-ray scattering experiments have revealed that for the formation of ZnWO4 under hydrothermal conditions, the precursor solution doesn't just contain simple ions but consists of specific polyoxometalate complexes, such as Tourné-type sandwich complexes. nih.govresearchgate.net The transformation from this aqueous precursor mixture to crystalline ZnWO4 can occur within seconds under hydrothermal flow synthesis conditions. nih.gov

The reaction pathway is not a simple precipitation event but involves local restructuring and three-dimensional reordering of these complex precursor units. nih.govresearchgate.net This process precedes the establishment of long-range order that characterizes the final crystalline ZnWO4 nanoparticles. nih.gov The structural similarities between the local order in the precursor complexes and the final crystalline product play a crucial role in dictating the specific nucleation of the nanostructures. nih.govresearchgate.net

In a typical hydrothermal reaction, the precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated. scielo.brmdpi.com For instance, ZnWO4 nanoparticles have been synthesized by maintaining the autoclave at 180°C for 24 hours. mdpi.com The pH of the solution is another critical parameter influencing the reaction pathway. Pure monoclinic ZnWO4 is typically formed in neutral to slightly alkaline conditions (pH 7-8). rsc.org At higher pH values (e.g., 9-11), other species like zinc hydroxide (B78521) (Zn(OH)₂) may co-precipitate, but under hydrothermal conditions, these can redissolve, allowing free Zn²⁺ ions to recombine with tungstate ions (WO₄²⁻) to form the desired ZnWO4. researchgate.net

This pathway highlights a direct reaction between the zinc and tungstate ions in solution, facilitated by thermal energy, to form the stable wolframite (B13744602) structure. matec-conferences.org

Microwave-Assisted Synthesis of ZnWO4

Microwave-assisted synthesis has emerged as a highly effective and rapid method for producing ZnWO4 nanocrystals. nih.govnih.gov This technique offers significant advantages over conventional heating methods, including volumetric and homogeneous heating, which leads to higher reaction rates, drastically shorter reaction times, and energy savings. nih.govquora.com The process is also considered environmentally friendly, often utilizing water as a solvent. nih.gov Microwave-assisted hydrothermal methods combine the benefits of hydrothermal synthesis with the rapid heating of microwave irradiation, providing an efficient route to crystalline ZnWO4. cdmf.org.brrsc.org

The fundamental principle involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates the crystallization process. quora.comyoutube.com This allows for the synthesis of high-purity, crystalline ZnWO4 nanoparticles in a matter of minutes, compared to the hours or even days required for conventional hydrothermal or solid-state methods. nih.govscielo.br Various studies have successfully demonstrated the synthesis of ZnWO4 nanoparticles using microwave irradiation, highlighting its superiority in terms of speed and energy efficiency. researchgate.netnih.gov

A key feature of the microwave-assisted synthesis of ZnWO4 is the exceptionally rapid crystallization. nih.gov Crystalline ZnWO4 can be obtained in as little as five minutes of microwave irradiation at temperatures around 140-180°C. nih.govcdmf.org.br This rapid formation is attributed to the homogeneous and deep internal heating provided by microwaves, which promotes faster nucleation and growth kinetics. quora.com

This method also affords effective control over the particle size of the resulting ZnWO4 nanocrystals. nih.gov By carefully adjusting reaction parameters such as temperature, time, and precursor concentration, the dimensions of the nanoparticles can be tailored. nih.govmdpi.com For example, transmission electron microscopy (TEM) has shown that with microwave irradiation at 180°C, the length of ZnWO4 nanorods increased from approximately 26 nm to larger dimensions as the irradiation time was extended from 5 to 15 minutes. nih.gov Similarly, other studies have reported that higher precursor concentrations and longer reaction times in microwave-assisted synthesis lead to larger particle sizes. mdpi.com This controllability is crucial for applications where particle size directly influences material properties. nih.gov

Table 1: Effect of Microwave Synthesis Parameters on ZnWO4 Particle Size

Temperature (°C)Time (min)Resulting Particle CharacteristicsReference
1805Nanorods, ~26 nm length, ~12 nm diameter nih.gov
18015Increased nanorod dimensions nih.gov
--Higher precursor concentration leads to larger particle size mdpi.com
--Longer reaction time leads to larger particle size mdpi.com

The crystallinity of ZnWO4 is significantly influenced by the conditions of microwave-assisted synthesis. nih.gov Generally, both increasing the reaction temperature and extending the irradiation time enhance the crystallinity of the product. nih.govnih.gov X-ray diffraction (XRD) analysis confirms this trend, showing that diffraction peaks become sharper and more intense as synthesis temperature or time is increased, indicating improved crystalline order. nih.govcdmf.org.br For instance, a distinct ZnWO4 phase with sharp peaks is observed at 180°C, whereas at lower temperatures like 140°C and 160°C, the phase formation may be less obvious. nih.gov

The textural properties, such as surface area and porosity, are also affected. While increased hydrothermal time under microwave heating can lead to higher crystallinity, it may also reduce porosity. researchgate.net Nitrogen adsorption-desorption analysis has shown that ZnWO4 synthesized via microwave-assisted routes can possess a mesoporous structure. researchgate.net The specific surface area is another important property; one study on solution combustion synthesis, a related rapid method, reported a large specific surface area of 19.20 m²/g for nano ZnWO4, which contributes to its effectiveness in applications like photocatalysis. tandfonline.com

Table 2: Influence of Microwave Synthesis Conditions on ZnWO4 Crystallinity

Parameter VariedObservationAnalytical TechniqueReference
Reaction TemperatureCrystallinity is enhanced with increasing temperature.XRD nih.govnih.gov
Reaction TimeCrystallinity improves with longer irradiation time.XRD nih.govnih.govcdmf.org.br
Hydrothermal Treatment TimeIncreased time reduces porosity.BET Analysis researchgate.net

Solid-State and Advanced Fabrication Routes for ZnWO4

Solid-State Reaction Methods

Solid-state reaction is a conventional and straightforward method for synthesizing polycrystalline materials like this compound. scielo.br This technique typically involves the intimate mixing of solid precursors, followed by heating at high temperatures for extended periods to promote diffusion and reaction between the components. tandfonline.com

A notable variation is the solid-state metathetic (SSM) approach, which can be assisted by microwave energy. mit.edu This method involves an exchange reaction between two solid precursors, such as zinc chloride (ZnCl₂) and sodium tungstate (Na₂WO₄). The reaction is driven by the high lattice energy of the salt byproduct, typically sodium chloride (NaCl). mit.edu The general reaction is: ZnCl₂(s) + Na₂WO₄(s) → ZnWO₄(s) + 2NaCl(s)

The formation of NaCl as a byproduct, confirmed by XRD, is a characteristic feature of this metathetic reaction. mit.edu This approach offers advantages such as simplicity, high yield, and cost-effectiveness. The synthesis can be performed at ambient conditions, although moderate heating may be required to obtain the final crystalline product from an initial amorphous intermediate. mit.edu Ceramic materials can also be synthesized via solid-state reactions at specific calcination temperatures, for example, 1150°C for some zinc-containing compounds, though specific temperatures for ZnWO4 can vary. mdpi.com

Combustion Synthesis Techniques

Combustion synthesis is an advanced fabrication route known for its speed, simplicity, and ability to produce fine, often porous, nanopowders. researchgate.netresearchgate.net Solution combustion synthesis (SCS) is a particularly common variant for producing ZnWO4. tandfonline.comresearchgate.net This process involves a highly exothermic redox reaction in a homogeneous solution of precursors. mdpi.com

Typically, a metal nitrate, such as zinc nitrate (Zn(NO₃)₂·6H₂O), acts as the oxidizer, while an organic fuel, like sucrose, glycine, or urea, serves as the reducing agent. tandfonline.commdpi.com A tungsten source, such as peroxo tungstic acid, is also included in the solution. tandfonline.com When the solution is rapidly heated, it dehydrates and undergoes a self-sustaining combustion reaction, yielding a voluminous, porous, and crystalline product in a very short time. tandfonline.comresearchgate.net

The reaction produces gaseous byproducts, which help in dissipating heat and result in a high-surface-area, porous product structure. tandfonline.com The resulting ZnWO4 nanopowders typically exhibit a pure monoclinic phase with crystallite sizes in the nanometer range (e.g., 20–30 nm). tandfonline.comresearchgate.net This method is valued for producing materials with large specific surface areas, which is beneficial for catalytic applications. tandfonline.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis provides a solid-state route to produce nanocrystalline this compound (ZnWO4) at room temperature, offering an alternative to high-temperature solid-state reactions. This method utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in precursor materials.

The synthesis of ZnWO4 via this route typically involves the milling of a stoichiometric mixture of zinc oxide (ZnO) and tungsten trioxide (WO3) powders. researchgate.net The mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of defects, which collectively lower the activation energy for the reaction between the precursor oxides.

Research has shown that the milling parameters, such as milling speed and duration, are critical in determining the reaction kinetics and the properties of the final product. For instance, the synthesis of ZnWO4 powder has been observed to commence after just 5 minutes of milling at a high speed of 1000 rpm, with the reaction completing after 30 minutes. researchgate.net In contrast, at lower milling speeds, longer durations are required to achieve the same outcome. The size of the resulting nanoparticles can be in the range of 50 nm. researchgate.net This method stands out for its simplicity, scalability, and eco-friendly nature as it avoids the use of solvents and high temperatures. rsc.org

Thin Film Deposition of ZnWO4

The fabrication of this compound thin films is crucial for its application in various technologies. Several deposition techniques have been developed to produce high-quality ZnWO4 films with controlled thickness, morphology, and crystallinity.

Thermal Evaporation Methods

Thermal evaporation is a physical vapor deposition (PVD) technique utilized for fabricating nano-grained and transparent nano-polycrystalline ZnWO4 thin-film scintillators. kns.orgkaist.ac.kracs.orgnih.gov This method involves heating a source material, in this case, pre-synthesized ZnWO4 powder, in a high vacuum environment (around 10⁻⁶ Torr) until it evaporates. acs.org The vaporized material then travels and condenses onto a substrate, forming a thin film.

The source ZnWO4 powder is typically prepared via a solid-state reaction of zinc oxide and tungsten oxide nanoparticles at high temperatures (e.g., 1000 °C for 5 hours). kns.orgacs.org During the deposition process, a tungsten boat is commonly used as the crucible to hold and heat the source material. acs.org This technique is advantageous for its ability to deposit thin and uniform films, even on complex and curved substrates. kaist.ac.kracs.org The resulting films are composed of nano-sized grains, which can be smaller than the wavelength of optical light, thereby minimizing optical scattering and enhancing transparency. kns.orgkaist.ac.kracs.org

Sputtering Techniques (e.g., Dual Magnetron Sputtering)

Sputtering is a versatile PVD method for depositing thin films where atoms are ejected from a target material due to bombardment by energetic ions. nanografi.com For the deposition of ternary oxides like ZnWO4, reactive dual magnetron sputtering has proven to be an effective and fast method for preparing stoichiometric microcrystalline films. researchgate.netresearchgate.netmdpi.comtu-darmstadt.de

In this technique, two separate targets, typically a zinc oxide (ZnO) target and a tungsten (W) target, are used. researchgate.netmdpi.comtu-darmstadt.de The ZnO target is operated with a radio frequency (RF) power source, while the W target uses a direct current (DC) power source. researchgate.netmdpi.comtu-darmstadt.de The stoichiometry of the deposited film can be precisely controlled by adjusting the power applied to each target to match their sputtering rates. mdpi.com For example, a stoichiometric ZnWO4 film can be obtained by operating the ZnO target at 55 W to match the sputtering rate of a W target operated at 25 W, achieving a deposition rate of approximately 2.3 nm/min. researchgate.netmdpi.com The deposition is carried out in a reactive atmosphere, typically a mixture of argon and oxygen. science24.com

Spin-Spray Coating for Composite Films

While direct "spin-spray" coating methods for ZnWO4 are not extensively detailed in available research, the principles of spin coating and spray pyrolysis are widely used for depositing metal oxide thin films and can be adapted for composite film fabrication. mdpi.comscirp.orgmdpi.comresearchgate.net Spin coating involves dispensing a solution onto a substrate and then spinning it at high speed to produce a uniform thin film. mdpi.com This technique is valued for its simplicity and low cost. mdpi.com

For composite films, a precursor solution containing the components of the composite, for instance, precursors for both ZnWO4 and another metal oxide like titanium dioxide (TiO2), could be prepared. This solution would then be spin-coated onto a substrate. Subsequent heat treatment would be necessary to induce the chemical reactions to form the composite film. The fabrication of ZnWO4/TiO2 composite films has been achieved using a hydrothermal method, where a TiO2 substrate is immersed in a precursor solution containing zinc and tungstate ions and heated. nih.gov This demonstrates the feasibility of forming composite structures, and solution-based methods like spin coating offer a potential route for their deposition as thin films.

Post-Deposition Annealing Effects on Film Properties

Post-deposition annealing is a critical step in the fabrication of high-quality ZnWO4 thin films, as the as-deposited films are often amorphous and require thermal treatment to achieve the desired crystalline structure and properties. ekb.eg The annealing temperature and duration significantly influence the film's crystallinity, grain size, and optical and electrical properties. macalester.edumdpi.comucf.edusemanticscholar.org

For films deposited by thermal evaporation, sintering in an air furnace at temperatures ranging from 600 °C to 900 °C is performed. acs.org The grain size of the ZnWO4 film increases with higher annealing temperatures. For example, the average grain size has been observed to increase from 92.6 nm at 600 °C to 157.3 nm at 700 °C, and further to 698.7 nm at 800 °C. acs.org This change in grain size directly impacts the optical properties, such as transparency, due to light scattering effects. kns.orgacs.org

Similarly, for films deposited by dual magnetron sputtering, a post-annealing step is essential to form the monoclinic ZnWO4 phase. mdpi.com Annealing at 600 °C for at least 10 hours in air has been shown to yield stoichiometric microcrystalline ZnWO4 films. researchgate.netmdpi.comtu-darmstadt.de This thermal treatment facilitates the crystallization of the as-deposited amorphous film and the incorporation of elements from the substrate, which can also influence the film's electrical properties. researchgate.netmdpi.comtu-darmstadt.de

Control of ZnWO4 Morphology and Dimensionality

The morphology and dimensionality of this compound nanostructures play a crucial role in determining their performance in various applications, including photocatalysis. nih.govacs.org Therefore, the controlled synthesis of ZnWO4 with specific morphologies, such as nanoparticles, nanorods, and nanowires, is of significant research interest. nih.govacs.orgresearchgate.net

The hydrothermal method is a versatile and widely used technique for the synthesis of ZnWO4 with controlled morphology. nih.govacs.orgmatec-conferences.orgnih.govnih.gov By carefully adjusting the synthesis parameters, such as temperature and reaction time, it is possible to direct the growth of the crystals into desired shapes. For instance, the formation of ZnWO4 nanoparticles is favored at higher hydrothermal temperatures (above 160 °C) through a kinetically controlled process. nih.govacs.org In contrast, at lower temperatures, in the range of 120-140 °C, a thermodynamically controlled process leads to the formation of ZnWO4 nanorods with a preferred orientation. nih.govacs.org

The morphology of the synthesized ZnWO4 has a direct impact on its properties. For example, ZnWO4 nanorods have demonstrated higher photocatalytic activity compared to nanoparticles, which is attributed to the anisotropic structure of the nanorods. nih.govacs.org Furthermore, the synthesis temperature can also influence the surface energy and the types of clusters formed on the catalyst's surface, which in turn affects its photodegradation efficiency. rsc.org The ability to engineer the morphology of ZnWO4 at the nanoscale opens up possibilities for designing more efficient materials for various technological applications. researchgate.netrsc.orgacs.org

Interactive Data Tables

Table 1: Effect of Annealing Temperature on ZnWO4 Thin Film Grain Size

Annealing Temperature (°C)Average Grain Size (nm)
60092.6
700157.3
800698.7

Data sourced from research on thermally evaporated ZnWO4 thin films. acs.org

Table 2: Sputtering Parameters for Stoichiometric ZnWO4 Thin Films

ParameterValue
ZnO Target Power (RF)55 W
W Target Power (DC)25 W
Deposition Rate2.3 nm/min
Post-Annealing Temperature600 °C
Post-Annealing Duration≥ 10 hours

Data based on reactive dual magnetron sputtering studies. researchgate.netmdpi.com

Synthesis of Zero-Dimensional (0D) ZnWO4 Nanoparticles

Zero-dimensional nanoparticles are a fundamental morphology for ZnWO4, offering high surface area-to-volume ratios. Various wet-chemical methods have been optimized to produce these nanostructures with controlled size and crystallinity.

Hydrothermal and Solvothermal Synthesis: The hydrothermal method is a versatile and widely used technique for synthesizing crystalline ZnWO4 nanoparticles. matec-conferences.org This process involves a chemical reaction in an aqueous solution within a sealed vessel (autoclave) heated above the boiling point of water. matec-conferences.org By controlling parameters such as precursor concentration, pH, temperature, and reaction time, the morphology and size of the resulting nanoparticles can be tailored. For instance, ZnWO4 nanoparticles have been synthesized via a one-step hydrothermal route using zinc oxide (ZnO) and sodium tungstate (Na2WO4) as precursors at 180°C for 24 hours. matec-conferences.org A related technique, the solvo-hydrothermal method, utilizes a mixture of water and an organic solvent like ethylene glycol, which can influence the particle characteristics, yielding mesoporous structures. scielo.br

Co-precipitation Method: Co-precipitation is a straightforward and efficient technique for producing ZnWO4 nanoparticles. bohrium.com This method involves precipitating a solid from a solution containing both zinc and tungstate ions, typically by adding a precipitating agent or adjusting the pH. nih.gov The process is effective in bringing cations close together in the reaction medium. nih.gov Subsequent calcination (heat treatment) is often required to achieve the desired crystallinity and phase purity. Studies have shown that annealing temperatures play a significant role, with higher temperatures increasing the crystallite size. researchgate.net For example, monoclinic ZnWO4 nanoparticles have been formed by reacting zinc chloride (ZnCl2) and sodium tungstate (Na2WO4) and then annealing the precipitate. researchgate.net

Sol-Gel Method: The sol-gel process involves the transition of a solution (sol) into a solid gelatinous network (gel). This method offers excellent control over the purity and homogeneity of the final product. For ZnWO4 synthesis, precursors such as zinc acetate and sodium tungstate are dissolved, and a gel is formed, which is then dried and calcined to yield crystalline nanoparticles. Research has demonstrated that parameters like pH and calcination temperature are critical; a pH of 6 and a calcination temperature of 500°C have been identified as optimal for producing pure ZnWO4 nanoparticles. nih.gov

Microwave-Assisted Synthesis: To accelerate the synthesis process, microwave-assisted methods are employed. This technique uses microwave radiation to rapidly heat the precursor solution, leading to a significant reduction in reaction time compared to conventional heating. High-crystallinity ZnWO4 nanoparticles can be synthesized in a matter of minutes. nih.gov The reaction temperature and time can be precisely adjusted to control particle size and crystallinity. For instance, a microwave solvothermal route at 160°C has been used, though it required a longer time (1–3 hours) and an organic solvent. nih.gov

Table 1: Comparison of 0D ZnWO4 Nanoparticle Synthesis Methods

Synthesis Method Typical Precursors Key Parameters Resulting Particle Size Reference
Hydrothermal Zinc Oxide (ZnO), Sodium Tungstate (Na2WO4) Temperature: 180°C, Time: 24h, Acidic pH Nanoparticles/Nanorods matec-conferences.org
Co-precipitation Zinc Chloride (ZnCl2), Sodium Tungstate (Na2WO4) Annealing Temperature (300-500°C) ~33 nm bohrium.comresearchgate.net
Sol-Gel Zinc Acetate (Zn(CH3COO)2), Sodium Tungstate (Na2WO4) pH: 6, Calcination Temperature: 500°C < 100 nm nih.gov
Microwave-Assisted Zinc Nitrate (Zn(NO3)2), Sodium Tungstate (Na2WO4) Temperature: 140-180°C, Time: 5-15 min 12-26 nm nih.gov
Solvo-hydrothermal Zinc Chloride (ZnCl2), Sodium Tungstate (Na2WO4) Solvent: Water/Ethylene Glycol Mesoporous particles scielo.br

Fabrication of One-Dimensional (1D) ZnWO4 Nanorods and Nanowires

One-dimensional nanostructures, such as nanorods and nanowires, are of particular interest due to their anisotropic properties, which are beneficial for applications in electronics and photocatalysis. acs.org The hydrothermal method is the most common and effective route for fabricating these 1D structures without the need for templates. researchgate.net

The morphology of the final product is highly sensitive to the synthesis conditions. rsc.org Key parameters that direct the growth into a 1D structure include pH, reaction temperature, and time. rsc.org

Effect of pH: The pH of the precursor solution is a critical factor. Pure monoclinic ZnWO4 nanorods have been successfully synthesized at pH levels of 7 and 8. rsc.org Deviations from this range can lead to the formation of mixed phases; for instance, at pH 9 and 10, mixtures of monoclinic ZnWO4 and hexagonal ZnO have been observed, while at pH 11 and 12, pure ZnO becomes the dominant phase. rsc.org The shape of ZnWO4 nanocrystals is strongly dependent on the pH of the growth solution. rsc.org

Effect of Temperature and Time: The reaction temperature and duration also influence the crystallinity and morphology. A kinetic process above 160°C tends to favor the formation of nanoparticles, whereas a thermodynamically controlled process in the range of 120–140°C promotes the growth of nanorods with a preferred orientation. acs.orgresearchgate.net Studies have shown that optimal conditions for synthesizing well-defined nanorods include a hydrothermal treatment at 200°C for 24 hours at a pH of 8. rsc.org In another study using a microwave-assisted method at 180°C, increasing the irradiation time from 5 to 15 minutes resulted in an increase in the dimensions of the ZnWO4 nanorods. nih.gov

These findings demonstrate that by carefully tuning the reaction parameters, it is possible to control the anisotropic growth of ZnWO4, leading to the formation of high-aspect-ratio nanorods and nanowires. acs.orgrsc.org

Table 2: Synthesis Parameters for 1D ZnWO4 Nanostructures

Method Key Parameters Resulting Morphology Growth Orientation Reference
Hydrothermal pH: 8, Temp: 200°C, Time: 24h Nanorods rsc.org rsc.org
Hydrothermal pH: 7-8 Pure monoclinic nanorods N/A rsc.org
Hydrothermal Temp: 120-140°C Nanorods (Thermodynamic control) researchgate.net acs.orgresearchgate.net
Microwave-Assisted Temp: 180°C, Time: 5-15 min Rod-like particles N/A nih.gov

Engineering of Two-Dimensional (2D) ZnWO4 Nanosheets

Two-dimensional nanosheets represent another important class of nanostructures, offering a high degree of surface exposure. The synthesis of 2D ZnWO4 nanostructures has been achieved primarily through hydrothermal methods, often assisted by capping agents or structure-directing agents. For example, flake-like and flower-like ZnWO4 nanostructures have been synthesized using a sodium citrate-assisted hydrothermal method. mdpi.com The morphology can be controlled by adjusting the solvent and pH. mdpi.com In some cases, ZnWO4 nanorods have been observed to form from nanosheet precursors as the pH of the reaction is increased, indicating a morphological transformation pathway. researchgate.net Similar hydrothermal strategies have been used to grow tungsten trioxide (WO3) nanosheet arrays, which can then serve as a template or component in composite materials with zinc compounds. griffith.edu.au

Defect Engineering via Synthesis Parameters

Introducing and controlling crystalline defects, such as oxygen vacancies, is a powerful strategy for tuning the electronic and optical properties of semiconductor materials like ZnWO4. nih.gov These defects can create intermediate energy levels within the band gap, influencing photocatalytic and photoluminescence activities. nih.gov

Synthesis parameters are the primary levers for defect engineering:

Calcination Temperature: The temperature used for annealing or calcination directly impacts the defect concentration. It has been reported that ZnWO4 calcined at a high temperature of 800°C possessed a lower bandgap due to the creation of numerous structural defects between the conduction and valence bands. Conversely, samples dried at a lower temperature (120°C) showed a higher bandgap, suggesting a lower defect density. nih.gov

Doping: The intentional introduction of foreign ions (doping) during synthesis is an effective way to create defects. For instance, doping ZnWO4 nanorods with Lanthanum (La³⁺) ions via a hydrothermal method has been shown to create an abundance of oxygen vacancies. rsc.org These vacancies can narrow the band gap of the material. rsc.org

Reaction Atmosphere and Precursors: The chemical environment during synthesis also plays a role. A solvothermal process using ZnO and tungsten hexachloride (WCl6) as precursors can induce the formation of oxygen vacancies, which in turn influences the photoluminescence properties of the material. qut.edu.aursc.org The formation of a ZnWO4 nanophase can tailor the surface morphology and increase the number of oxygen vacancies. qut.edu.aursc.org

The photoluminescence properties of ZnWO4 are often directly linked to these defects. The characteristic emission is frequently attributed to oxygen vacancies within the [WO6] and [ZnO6] clusters of the crystal lattice. Therefore, by carefully controlling synthesis conditions, the defect structure of ZnWO4 can be engineered to enhance its performance in specific applications. nih.gov

Crystallographic and Microstructural Characterization of Znwo4

Crystal Structure Analysis of ZnWO4

The crystal structure of ZnWO4 is well-defined, belonging to the wolframite (B13744602) group of minerals. This structure is characterized by a specific arrangement of its constituent zinc, tungsten, and oxygen atoms in a repeating three-dimensional lattice.

Zinc tungstate (B81510) crystallizes in a monoclinic wolframite-type structure, which is characterized by the P2/c space group nih.govmaterialsproject.orgresearchgate.netmaterialsproject.orgsemanticscholar.org. This crystal system is defined by three unequal axes with one oblique angle. The structure is composed of zig-zag chains of metal-oxygen octahedra running parallel to the c-axis nih.govsemanticscholar.orgresearchgate.net. The lattice parameters, which define the size and shape of the unit cell, have been determined through structural analysis.

Table 1: Crystallographic Data for ZnWO4's Monoclinic Phase.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2/c (No. 13)
a4.68 Å
b5.73 Å
c4.94 Å
α90.00°
β90.59°
γ90.00°
Volume132.27 ų

Data sourced from the Materials Project. materialsproject.org

The fundamental building blocks of the ZnWO4 crystal structure are distorted octahedra of ZnO6 and WO6 clusters researchgate.netresearchgate.net. In this arrangement, both the zinc (Zn²⁺) and tungsten (W⁶⁺) cations are in six-fold coordination with oxygen (O²⁻) atoms materialsproject.orgsemanticscholar.org. These metal-oxygen octahedra are all distorted from a perfect octahedral geometry nih.gov.

The structure consists of alternating layers of these distorted ZnO6 and WO6 octahedra researchgate.net. The W⁶⁺ cation is bonded to six O²⁻ atoms, forming WO6 octahedra that share corners with eight surrounding ZnO6 octahedra and share edges with two other WO6 octahedra materialsproject.orgmaterialsproject.org. Similarly, the Zn²⁺ cation is bonded to six O²⁻ atoms, forming ZnO6 octahedra that share corners with eight WO6 octahedra and edges with two other ZnO6 octahedra materialsproject.org. This arrangement results in zig-zag chains of edge-sharing ZnO6 and WO6 octahedra nih.gov. The corner-sharing octahedral tilt angles range from 47-55° materialsproject.org.

The bond lengths within the octahedra vary, reflecting their distorted nature. The W-O bond distances range from 1.80 to 2.14 Å, and the Zn-O bond distances range from 2.04 to 2.20 Å materialsproject.org. The packing of these octahedra creates a dense, three-dimensional network. Each chain of ZnO6 octahedra is interlinked with four chains of WO6 octahedra, and vice versa, leading to the stable monoclinic structure nih.govresearchgate.net.

Advanced Structural Characterization Techniques Applied to ZnWO4

A variety of advanced analytical techniques are employed to characterize the crystal structure and vibrational properties of ZnWO4, providing detailed insights into its phase purity, crystallite size, and molecular vibrations.

X-ray diffraction (XRD) is a primary technique used to confirm the crystal structure and phase purity of synthesized ZnWO4 materials . The diffraction patterns obtained from XRD analysis are compared to standard patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS). The characteristic diffraction peaks for ZnWO4 correspond to the monoclinic wolframite phase (JCPDS Card No. 15-0774) mdpi.comresearchgate.netnih.govresearchgate.net. The absence of peaks from other phases, such as zinc oxide or tungsten oxides, confirms the formation of pure ZnWO4 mdpi.com.

Furthermore, XRD data can be used to estimate the average crystallite size of nanocrystalline ZnWO4. Methods like the Williamson-Hall analysis are applied to the broadening of the diffraction peaks to calculate both crystallite size and lattice strain within the nanoparticles . For example, studies have reported crystallite sizes for pure and doped ZnWO4 nanoparticles in the range of 30 to 55 nm .

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for probing the bonding environment within the ZnWO4 lattice . These techniques measure the vibrational modes of the atoms, which are characteristic of the specific chemical bonds and their arrangement in the crystal.

The FTIR spectra of ZnWO4 show distinct absorption bands that correspond to the vibrations of the metal-oxygen bonds. These bands confirm the formation of the zinc tungstate structure . Raman spectroscopy provides complementary information, as it is sensitive to the symmetric stretching and bending vibrations of the molecules nih.gov. The Raman spectra of ZnWO4 are typically characterized by a very strong peak around 900 cm⁻¹, which is a hallmark of the wolframite-type tungstates and is assigned to the symmetric stretching mode of the W-O bonds within the WO6 octahedra.

Table 2: Characteristic Vibrational Modes of ZnWO4.
TechniqueWavenumber (cm⁻¹)Assignment
FTIR~3449, ~1622O-H stretching and H-O-H bending vibrations (adsorbed water)
~872Bending and stretching vibrations of Zn-O-W
~827, ~702Stretching vibrations of W-O
~620Zn-O-Zn vibrations
~585, ~463Bending vibrations of W-O
Raman700-1000Stretching modes of bridging W-O bonds
~300Modes of terminal WO₂ group

Data compiled from various spectroscopic studies. mdpi.comnih.govresearchgate.net

Electron Microscopy (SEM, TEM, FE-SEM) for Morphology and Microstructure Visualization

The morphology and microstructure of zinc tungstate (ZnWO4), also known as tungsten zinc tetraoxide, are significantly influenced by the synthesis method employed. Various electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FE-SEM), have been instrumental in visualizing these characteristics at the nanoscale.

Studies have revealed a range of morphologies for ZnWO4 nanocrystals. For instance, materials synthesized via a co-precipitation method have been shown to form spherical nanoparticles with an average size of approximately 140 nm, which can sometimes be slightly agglomerated nih.gov. Hydrothermal synthesis routes have produced rod-like particles, with dimensions controllable by adjusting reaction parameters like time and temperature. In one study, nanorods with a length of about 26 nm and a diameter of 12 nm were observed after just 5 minutes of microwave-assisted hydrothermal reaction nih.gov. Extending the reaction time led to an increase in the dimensions of these nanorods nih.gov.

Other synthesis approaches have yielded different structures. A template-free hydrothermal method demonstrated the formation of ZnWO4 nanosheets, which could be transformed into nanorods by increasing the pH of the reaction mixture sci-hub.seresearchgate.net. FE-SEM analysis has confirmed the successful synthesis of monoclinic wolframite crystal structures, with some studies showing nanoparticles that agglomerate into spherical shapes . TEM analysis further corroborates these findings, revealing spherical morphologies for phosphors and confirming particle sizes between 50 and 80 nm in some preparations nih.gov. The choice of surfactants during synthesis, such as PVP or SDS, has also been shown to influence the final morphology, leading to spherical nanostructures nih.gov.

Surface Area and Porosity Analysis (e.g., BET)

The specific surface area and porosity of ZnWO4 are critical parameters that influence its performance in applications such as photocatalysis. The Brunauer-Emmett-Teller (BET) method is commonly used to determine these properties by analyzing nitrogen adsorption-desorption isotherms.

Research indicates that the synthesis conditions directly impact the surface area of ZnWO4 materials. For example, ZnWO4 nanocrystals prepared via a microwave-assisted method at 140°C exhibited a specific surface area of 28.10 m²/g nih.gov. When the synthesis temperature was increased to 160°C, the specific surface area decreased to 25.05 m²/g nih.gov. This suggests that lower synthesis temperatures can lead to higher surface areas, which may be attributed to smaller particle sizes and less agglomeration nih.gov.

The nitrogen adsorption isotherms for these materials are often classified as type II, which is characteristic of non-porous or macroporous adsorbents nih.gov. In some instances, ZnWO4 microspheres have been observed to possess a porous structure, which can be filled by other nanoparticles during the creation of composite materials researchgate.net. The introduction of other materials, such as bismuth, into the ZnWO4 structure can alter the porosity, leading to a higher specific BET surface area compared to the pristine material, even as the average pore size decreases researchgate.net.

BET Surface Area of ZnWO4 Under Different Synthesis Conditions

Synthesis MethodSynthesis Temperature (°C)Specific Surface Area (m²/g)Reference
Microwave-Assisted14028.10 nih.gov
Microwave-Assisted16025.05 nih.gov

Crystallographic Defects and Their Influence in ZnWO4

Lattice Strain and Microstrain Analysis

Crystallographic defects, such as lattice strain and microstrain, are inherent in nanocrystalline materials and significantly affect their properties. In ZnWO4, these strains can be introduced during synthesis and can be influenced by factors like doping. High-resolution X-ray diffraction (XRD) is a primary tool for quantifying these structural imperfections, often employing methods like the Williamson-Hall analysis nih.govresearchgate.net.

Lattice strain arises from the displacement of atoms from their ideal lattice positions. Studies on erbium-doped ZnWO4 have shown that the introduction of dopant ions can alter the strain within the crystal lattice. For instance, ZnWO4 nanopowders with a 1 at.% concentration of Erbium (Er) dopant exhibited the lowest strain and crystallite size . Conversely, samples doped with 0.5 at.% Er showed an increase in strain, indicating a successful substitution of Zn2+ ions with Er3+ ions, which have different ionic radii . The strain value is often found to be influenced by the crystallite size, with strain decreasing as the crystallite size increases mdpi.com. Poor crystallinity resulting from synthesis at low temperatures can lead to an abundance of lattice defects nih.gov.

Anti-site Defects and Stoichiometry Deviations

Anti-site defects, where cations occupy crystallographic sites normally occupied by other cations, and deviations from ideal stoichiometry are crucial types of point defects that can occur in complex oxides like ZnWO4 rsc.org. These defects can be intentionally introduced or can arise spontaneously during synthesis due to the specific thermodynamic conditions arxiv.orgmit.edu.

In the wolframite structure of ZnWO4, the zinc and tungsten ions occupy distinct octahedral sites (ZnO6 and WO6) . An anti-site defect would involve a Zn ion occupying a W site or vice-versa. Such defects disrupt the local charge balance and coordination environment, which can have profound effects on the material's electronic and magnetic properties. While specific studies detailing anti-site defects in ZnWO4 are not prevalent in the provided context, the principles governing their formation in other oxide materials are applicable. For example, in materials like LiNiO2, anti-site defects where Ni and Li ions switch sites are common and influence crystal growth and electrochemical behavior rsc.org. The formation energy of anti-site defects can be lower than that of vacancies, making them a plausible defect type, especially when the cations involved are isovalent, meaning they have the same charge arxiv.orgmit.edu.

Oxygen Vacancies and Related Defects

Oxygen vacancies are one of the most common and influential point defects in metal oxides, including ZnWO4 worldscientific.com. They are formed when an oxygen atom is missing from its lattice position, creating a localized positive charge that can trap electrons. The formation energy and stability of oxygen vacancies can differ depending on the specific oxygen site within the crystal structure. In ZnWO4, there are two non-equivalent oxygen atoms, O1 and O2. Calculations have shown that the O2 oxygen vacancy has a lower formation energy (4.07 eV) compared to the O1 vacancy (4.56 eV), making it more likely to form a stable structure in the crystal worldscientific.com.

The presence of oxygen vacancies is often linked to the coloration of ZnWO4 crystals, which can reduce luminous efficiency worldscientific.com. These vacancies can create defect energy levels within the band gap of the material mdpi.comnih.gov. Theoretical and experimental studies suggest that the photoluminescence properties of ZnWO4 are directly attributable to oxygen vacancies within the [WO6] and [ZnO6] clusters researchgate.netresearchgate.netrsc.org. Introducing oxygen vacancies has been explored as a strategy to enhance photocatalytic and electrocatalytic activities by creating more active sites and improving charge-transfer efficiency rsc.orgresearchgate.net.

Impact of Defects on Electronic and Optical Properties

Crystallographic defects fundamentally alter the electronic and optical properties of ZnWO4. The presence of defects introduces new energy levels within the band gap, which can significantly affect charge carrier trapping, recombination, and light absorption/emission processes mdpi.com.

Oxygen vacancies, in particular, play a pivotal role. Density Functional Theory (DFT) calculations have shown that oxygen vacancies (VO) can introduce two distinct defect energy levels within the bandgap of ZnWO4 nih.gov. These levels can act as electron trap sites and luminescence centers nih.gov. The presence of oxygen vacancies has been directly linked to a strong blue photoluminescence band in ZnWO4 nanoplates mdpi.com. Furthermore, these vacancies can cause self-absorption and increase the decay time of scintillation, which affects the material's performance in detector applications worldscientific.comworldscientific.com. The coloring of ZnWO4 crystals is often attributed to F centers (an oxygen vacancy that has trapped two electrons), with calculated absorption peaks corresponding to experimental observations worldscientific.comworldscientific.com.

Other defects, such as tungsten vacancies (VW), also create a series of defect energy levels within the band gap, while zinc vacancies are suggested to create only shallow defect levels mdpi.comnih.gov. The collective effect of these structural defects can lead to a lower effective bandgap compared to a perfect crystal, influencing both photocatalytic and photoluminescence activities nih.gov. The controlled introduction of defects, or "defect engineering," is therefore considered an effective strategy for tuning the optical and electronic properties of ZnWO4 for specific applications nih.gov.

Calculated Defect Properties in ZnWO4

Defect TypeCalculated PropertyValueImpactReference
O1 Oxygen VacancyFormation Energy4.56 eVLess stable than O2 vacancy worldscientific.com
O2 Oxygen VacancyFormation Energy4.07 eVMore stable, likely to form worldscientific.com
F Center (VO + 2e-)Absorption Peak2.54 eVContributes to crystal coloring worldscientific.comworldscientific.com
F+ Center (VO + 1e-)Absorption Peak2.98 eVContributes to optical absorption worldscientific.comworldscientific.com
Oxygen Vacancy (VO)Defect Energy LevelsEv + 1.85 eV & Ev + 3.71 eVAct as electron traps and luminescence centers nih.gov

Electronic Structure and Advanced Theoretical Modeling of Znwo4

Elucidation of Electronic Band Structure of ZnWO4

The electronic band structure of Tungsten zinc tetraoxide (ZnWO4) is fundamental to understanding its optical and electrical properties. Theoretical and experimental studies have established ZnWO4 as a semiconductor with distinct band characteristics.

This compound is a direct band gap semiconductor, meaning the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone, specifically the gamma point (Γ) rsc.org. This characteristic allows for efficient electron-hole pair generation upon photon absorption, making ZnWO4 a promising material for various optical applications mdpi.com.

The reported band gap values for ZnWO4 vary depending on the measurement technique and the theoretical model used for calculation. Experimental values for nanostructured ZnWO4, derived from Tauc plots of UV-Vis absorption spectra, are around 4.07 eV mdpi.com. Theoretical calculations using standard Density Functional Theory (DFT) with functionals like the Generalized Gradient Approximation (GGA-PBE) tend to underestimate the band gap, yielding values around 2.86 eV rsc.org. More accurate results are obtained using hybrid functionals, such as the Heyd–Scuseria–Ernzerhof (HSE06) functional. By adjusting the Hartree-Fock mixing parameter, the calculated band gap can be aligned closely with experimental findings, resulting in a value of 3.77 eV, which is in excellent agreement with the experimental value of 3.75 eV rsc.orgnih.gov.

Band Gap of ZnWO4
MethodBand Gap (eV)Source
Experimental (Nanoplates)4.07 mdpi.com
Experimental (Bulk)3.75 rsc.orgnih.gov
Theoretical (DFT/GGA-PBE)2.86 rsc.org
Theoretical (DFT/HSE06)3.77 rsc.org

The electronic states at the edges of the band gap, namely the Valence Band Maxima (VBM) and the Conduction Band Minima (CBM), are crucial as they govern the electronic and optical properties of the material.

Valence Band Maxima (VBM): The top of the valence band in ZnWO4 is primarily composed of the 2p orbitals of Oxygen (O) atoms mdpi.com. There are also significant contributions from the 5d orbitals of Tungsten (W) and the 3d orbitals of Zinc (Zn), indicating hybridization between these orbitals mdpi.comresearchgate.net.

Conduction Band Minima (CBM): The bottom of the conduction band is predominantly formed by the unoccupied 5d orbitals of Tungsten (W) atoms researchgate.net. The relative positions of the CBM and VBM determine the material's potential for applications such as photocatalysis rsc.orgsemanticscholar.org.

Projected Density of States (PDOS) analysis provides a detailed breakdown of the atomic orbital contributions to the total density of states, offering deeper insight into the electronic structure and chemical bonding.

For ZnWO4, PDOS calculations reveal the following contributions:

Valence Band: The upper region of the valence band is dominated by O 2p states mdpi.com. The lower part of the valence band shows significant contributions from W 5d and Zn 3d states, which are strongly hybridized with the O 2p orbitals researchgate.netacs.org.

Conduction Band: The conduction band is mainly composed of unoccupied W 5d states researchgate.net. The Zn 4s and 3d orbitals also contribute to the surface states in certain terminations of ZnWO4 crystals nih.govacs.org. This strong hybridization between O 2p and W 5d states is a key feature of the electronic structure of tungstates nih.govacs.org.

Primary Orbital Contributions to ZnWO4 Band Edges
Band EdgePrimary Contributing OrbitalsSource
Valence Band Maxima (VBM)O 2p (major), W 5d, Zn 3d (minor) mdpi.comresearchgate.net
Conduction Band Minima (CBM)W 5d researchgate.net

Computational Approaches for ZnWO4 Electronic Properties

Theoretical modeling is essential for accurately predicting and interpreting the electronic properties of materials like ZnWO4. Various computational methods, particularly those based on quantum mechanics, are employed for this purpose.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of materials. DFT calculations have been instrumental in studying the properties of ZnWO4, including its structural, electronic, and photocatalytic characteristics rsc.orgacs.orgrsc.org. Standard DFT calculations often utilize approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation with the Perdew-Burke-Ernzerhof functional (GGA-PBE). While effective for structural optimization, GGA-PBE is known to systematically underestimate the band gap of semiconductors rsc.orgacs.org.

To overcome the band gap underestimation of standard DFT, more advanced ab initio methods and hybrid functionals are employed. The Heyd–Scuseria–Ernzerhof (HSE06) hybrid functional has proven to be particularly effective for ZnWO4 rsc.orgacs.org. HSE06 incorporates a fraction of the exact Hartree-Fock exchange, which provides a more accurate description of the electronic structure and yields band gap values in excellent agreement with experimental data rsc.orgnih.gov. By using the HSE06 functional, researchers can reliably calculate the electronic properties, optical characteristics, and band edge positions for both bulk ZnWO4 and its various surfaces rsc.orgnih.govsemanticscholar.org.

Spin-Polarized Generalized Gradient Approximation (GGA-PBE)

The Generalized Gradient Approximation (GGA) with the Perdew, Burke, and Ernzerhof (PBE) exchange-correlation functional is a common method used in density functional theory (DFT) to model the electronic structure of materials like zinc tungstate (B81510). semanticscholar.org While widely used, it is well-documented that the GGA-PBE functional tends to have shortcomings in accurately predicting the bandgap of semiconductors. rsc.org For bulk ZnWO4, GGA-PBE calculations yield a bandgap of 2.86 eV, which is significantly smaller than the experimentally observed value of approximately 3.77 eV. rsc.org This underestimation is a known limitation of GGA functionals, which generally over-bind electrons. sid.ir

Despite this, the GGA-PBE method is valuable for comparative studies and for analyzing trends in surface stability and electronic properties. rsc.orgrsc.org For instance, when studying the ZnWO4 (010) surface, calculations using GGA-PBE show similar trends in the thermodynamic stability of different surface terminations compared to more computationally expensive hybrid functionals like HSE06. rsc.orgrsc.org However, quantitative differences exist; the stability area for certain terminations in phase diagrams can be larger or smaller when calculated with GGA-PBE versus HSE06. nih.govacs.org For the ZnWO4(100) surface, the difference in surface Gibbs free energies between two terminations was found to be more than eight times larger when calculated with GGA-PBE compared to HSE06, highlighting the functional's influence on predicted surface stability. nih.govacs.org

Sun et al. previously utilized the spin-polarized GGA-PBE method to conduct an ab initio study of the electronic structure of the ZnO-terminated ZnWO4 (010) surface. semanticscholar.orgrsc.org Their findings indicated that this specific surface termination resulted in a bandgap that was broader than that of the bulk ZnWO4. semanticscholar.org

Surface Electronic Structure and Stability of ZnWO4

The surface properties of a material are critical as they govern its interaction with the environment and are the primary sites for chemical reactions, such as photocatalysis. nih.gov The atomic and electronic structures of ZnWO4 surfaces, particularly the (010) and (100) planes, have been extensively studied to understand their stability and reactivity. rsc.orgnih.gov

Preferred Surface Terminations and Their Thermodynamic Stability (e.g., (010) and (100) surfaces)

The stability of a particular crystal surface and its termination depends on the surface energy and the surrounding thermodynamic conditions, such as temperature and oxygen partial pressure. rsc.org

ZnWO4 (010) Surface: Theoretical calculations indicate that the (010) surface has a lower surface energy compared to the (100) and (001) surfaces, making it the most stable and preferentially exposed surface for ZnWO4 crystals. rsc.org This aligns with experimental observations where high-quality crystals are successfully grown along the researchgate.net direction. rsc.org The atomic stacking along the (010) direction allows for several possible surface terminations. Through thermodynamic analysis, it has been determined that the O-Zn, DL-W (a double layer of tungsten), and DL-Zn (a double layer of zinc) terminations can be stabilized under specific thermodynamic equilibrium conditions. semanticscholar.orgrsc.org

ZnWO4 (100) Surface: The (100) surface of ZnWO4, while having a higher surface energy than the (010) surface, is noted for its strong hydroxyl adsorption ability, making it highly relevant for photocatalytic applications. nih.govacs.org Like the (010) surface, the (100) plane can have multiple terminations depending on how the crystal is cleaved. Studies based on DFT have shown that under a range of thermodynamic conditions, three specific terminations are notably stable: Zn2O4-Zn8W6O28, W2O4-Zn8W10O36, and Zn2-Zn8W6O24. nih.govacs.org Further analysis indicates that at standard conditions (300 K and 1 atm oxygen pressure), the Zn2O4-Zn8W6O28 termination is the most thermodynamically stable across a wide range of zinc chemical potentials. nih.gov

The following table summarizes the stable terminations for the (010) and (100) surfaces under certain thermodynamic conditions.

Surface PlaneStable TerminationsReference
(010) O-Zn, DL-W, DL-Zn semanticscholar.orgrsc.org
(100) Zn2O4-Zn8W6O28, W2O4-Zn8W10O36, Zn2-Zn8W6O24 nih.govacs.org

Surface States and Their Role in Charge Carrier Dynamics

The termination of a crystal lattice at a surface leads to the formation of electronic states that are localized at the surface, known as surface states. These states can appear within the bandgap and significantly influence charge carrier dynamics.

For the stable terminations of the ZnWO4 (010) surface :

The O-Zn termination is a direct bandgap semiconductor, similar to the bulk material. rsc.org

The DL-W termination introduces a "fat band" of delocalized surface states within the bandgap. semanticscholar.orgrsc.org This band can act as an intermediate step for electron transitions, enabling a two-step optical absorption process. This phenomenon is predicted to enhance visible-light absorption, as electrons can be excited from the valence band to the surface state band, and then from this band to the conduction band. semanticscholar.orgrsc.org

The DL-Zn termination exhibits two occupied, localized surface states in the bandgap, primarily composed of O 2p orbitals. rsc.org These are considered deep-level states which can act as trapping sites for charge carriers, potentially hindering their mobility. rsc.org

For the stable terminations of the ZnWO4 (100) surface :

The W2O4-Zn8W10O36 termination also features delocalized surface states within the bandgap. nih.govacs.org These states contribute to stronger absorption in the visible-light region compared to bulk ZnWO4. nih.govacs.org

The Zn2O4-Zn8W6O28 termination introduces occupied surface states deep within the bandgap. acs.org These deep energy levels are likely to act as recombination centers for photogenerated electrons and holes, which would decrease the material's photocatalytic efficiency. nih.govacs.org

The nature of these surface states is crucial; delocalized states can facilitate charge transfer and enhance photoactivity, while localized, deep-level states often act as recombination centers, which is detrimental to processes that rely on the separation of charge carriers. rsc.orgnih.gov

Influence of Surface Reconstruction on Electronic Properties

When a crystal is cleaved to expose a surface, the atoms at the new surface are in a higher energy state compared to the bulk. To minimize this surface energy, the atoms often rearrange into a structure different from the bulk lattice, a process known as surface reconstruction. nih.gov

This geometric rearrangement directly alters the electronic properties of the surface. For the ZnWO4(100) surface, geometry optimization calculations show that surface reconstruction occurs. nih.govacs.org This reconstruction is the underlying cause for the formation of the previously discussed surface states. The changes in bond lengths and angles between the surface atoms (Zn, W, and O) lead to a modified local electronic environment. This, in turn, can change the bandgap at the surface and introduce new energy levels (surface states) within the bandgap that are not present in the bulk material. For example, the creation of deep-level surface states in the Zn2O4-Zn8W10O32 termination is a direct consequence of how the atoms rearrange, which can ultimately decrease photocatalytic activity by promoting electron-hole recombination. nih.govacs.org

Fundamental Photocatalytic Mechanisms of ZnWO4

The photocatalytic process of ZnWO4 is initiated by the absorption of photons, leading to a series of electronic and chemical reactions on the catalyst's surface.

As a semiconductor, zinc tungstate possesses a distinct electronic structure characterized by a valence band (VB) and a conduction band (CB) separated by a large band gap, typically between 3.5 and 3.7 eV. mdpi.com When ZnWO4 is irradiated with light energy equal to or greater than its band gap energy, such as ultraviolet (UV) light, electrons (e⁻) in the VB are excited and jump to the CB. This process leaves behind a positively charged hole (h⁺) in the VB, creating an electron-hole pair.

Once the charge carriers reach the catalyst surface, they initiate the formation of highly reactive oxygen species (ROS). These species are the primary agents responsible for the degradation of organic pollutants. The two main ROS involved are hydroxyl radicals (•OH) and superoxide anion radicals (O₂⁻).

The process unfolds as follows:

Superoxide Radical Formation : The photoexcited electrons in the conduction band react with molecular oxygen (O₂) adsorbed on the surface of the ZnWO4, reducing it to a superoxide anion radical (O₂⁻). mdpi.comnih.gov

Hydroxyl Radical Formation : The positively charged holes in the valence band are powerful oxidizing agents. They can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). nih.gov

The generation and high activity of these ROS are central to the photocatalytic capability of ZnWO4. nih.gov Scavenger experiments have confirmed that electrons and superoxide radicals play critical roles in the oxidative removal process of pollutants. rsc.org

The final stage of the photocatalytic mechanism involves redox reactions where the generated ROS and charge carriers directly attack and decompose organic pollutant molecules.

Oxidation : The potent hydroxyl radicals (•OH) and the surface-bound holes (h⁺) oxidize the organic contaminants. For instance, in the degradation of methylene blue (MB), the reactions can be represented as:

•OH + MB → MB• + H₂O mdpi.com

h⁺ + MB → MB⁺• (leading to degraded products) mdpi.com

Reduction : The electrons (e⁻) and superoxide radicals (O₂⁻) participate in reductive processes.

Through a series of these oxidative and reductive attacks, the complex organic molecules are broken down into simpler, less harmful substances, and can ultimately be mineralized into carbon dioxide (CO₂) and water (H₂O). mdpi.comnih.gov The strong photo-oxidative capability of ZnWO4 allows for the complete mineralization of some organic pollutants, breaking down aromatic rings into fragments. mdpi.com

Strategies for Enhancing Photocatalytic Efficiency of ZnWO4

Despite its potential, the efficiency of pure ZnWO4 is limited by its wide band gap and the rapid recombination of charge carriers. mdpi.comresearchgate.net Researchers have developed several strategies to overcome these drawbacks and enhance its photocatalytic performance.

The physical properties of the ZnWO4 catalyst, such as its shape (morphology) and crystal quality (crystallinity), have a significant influence on its photocatalytic activity. acs.org

Morphology : Different synthesis methods can produce ZnWO4 with various morphologies, including nanoparticles, nanorods, nanowires, and nanoplates. acs.orgacs.org Studies have shown that morphology plays a crucial role in performance. For example, ZnWO4 nanorods exhibit much higher photocatalytic activity for the degradation of Rhodamine B and gaseous formaldehyde compared to nanoparticles. acs.org This enhanced activity is attributed to the anisotropic structure of the nanorods, which may facilitate better charge transport and separation. acs.org Similarly, ZnWO4 nanorods were found to be more active than nanowires. researchgate.netacs.orgnih.gov Furthermore, specific crystal facets can exhibit superior photo-oxidative capabilities; ZnWO4 nanoplates with highly exposed {011} facets have demonstrated a strong ability to completely mineralize organic pollutants. mdpi.com

Crystallinity : High crystallinity is generally desirable for photocatalysis as it implies fewer defects within the crystal structure, which can act as recombination centers for electron-hole pairs. The crystallinity of ZnWO4 can be improved by increasing the hydrothermal synthesis temperature or calcination temperature and time. researchgate.netacs.orgresearchgate.net Catalysts with good crystallization and high surface area tend to show the highest photocatalytic activity. researchgate.netresearchgate.net

Catalyst MorphologyPollutant DegradedKey Finding
Nanorods Rhodamine B, FormaldehydeShowed significantly higher photocatalytic activity compared to nanoparticles due to its anisotropic structure. acs.org
Nanorods vs. Nanowires Rhodamine BNanorods exhibited better photocatalytic activity than nanowires. researchgate.netacs.orgnih.gov
Nanoplates Methyl OrangeDisplayed strong photo-oxidative capability for complete mineralization, attributed to highly exposed {011} facets. mdpi.com
Nanoparticles Rhodamine BActivity is influenced by synthesis temperature, with lower crystallinity prepared at lower temperatures showing good activity. nih.gov

Introducing foreign elements (doping) into the ZnWO4 crystal lattice is an effective strategy for tuning its electronic and optical properties to improve photocatalytic efficiency. rsc.org

Doping with rare-earth ions such as Erbium (Er³⁺) and Lanthanum (La³⁺) has proven to be particularly effective. The introduction of dopant ions can create defects, such as oxygen vacancies, which can act as trapping sites for photogenerated electrons, thereby promoting the separation of charge carriers and inhibiting their recombination. rsc.orgjim.org.cnscispace.com

For instance, doping ZnWO4 with Er³⁺ was found to significantly enhance its photocatalytic performance in the degradation of Rhodamine B. jim.org.cn The sample with a 2mol% doping concentration of Er³⁺ exhibited the highest activity, which was 2.64 times that of pure ZnWO4, an effect attributed to the promoted charge separation efficiency. scispace.com Similarly, La³⁺-doped ZnWO4 nanorods showed enhanced photocatalytic removal of nitric oxide. The introduction of La³⁺ ions creates an abundance of oxygen vacancies and can narrow the band gap of ZnWO4, thereby improving its optical response. rsc.org

Dopant ElementOptimal ConcentrationEffect on Photocatalytic ActivityMechanism of Enhancement
Erbium (Er³⁺) 2 mol%Activity was 2.64 times higher than pure ZnWO4 for Rhodamine B degradation. scispace.comPromotes higher charge separation efficiency. jim.org.cnscispace.com
Lanthanum (La³⁺) 0.6%Achieved the best photocatalytic activity for NO removal (46%). rsc.orgCreates oxygen vacancies and narrows the band gap, enhancing optical response. rsc.org

Element Doping for Modulating Electronic Structure and Absorption

Non-metal Doping (e.g., B, C, N, F) and Charge Compensation

Introducing non-metal atoms into the ZnWO₄ lattice can create defects, alter the band gap, and improve charge separation, leading to enhanced photocatalytic activity.

Fluorine (F) doping has been shown to significantly enhance the photocatalytic efficiency of ZnWO₄. acs.orgnih.govacs.org Fluorine can be interstitially doped into the ZnWO₄ crystal lattice through hydrothermal synthesis and subsequent annealing. acs.orgnih.gov This process can increase the photocatalytic activity by approximately 50% after annealing at 450°C for one hour. acs.orgnih.gov The enhancement is attributed to a higher separation efficiency of electron-hole pairs, which increases the number of holes participating in the photocatalytic process. acs.orgnih.gov F-doping promotes the transfer rate of electrons to the photocatalyst surface, leading to more effective participation in surface reactions. acs.org While it boosts activity, fluorine doping does not alter the degradation pathway of organic pollutants like 4-chlorophenol, which primarily proceeds via direct hole oxidation reactions to form hydroxylated aromatic intermediates. acs.orgnih.gov

Carbon (C) and Nitrogen (N) co-doping is another effective strategy. By using graphitic carbon nitride (g-C₃N₄) as a source for both carbon and nitrogen, C, N-codoped ZnWO₄ nanoparticles can be synthesized. scientific.net This co-doping enhances the photoabsorption properties of ZnWO₄ in the visible light region. Research on the photocatalytic decoloration of rhodamine B showed that the activity of C, N-codoped ZnWO₄ was higher than that of pure ZnWO₄. scientific.net

Table 1: Effect of Non-metal Doping on ZnWO₄ Photocatalysis

Dopant Synthesis Method Key Findings Enhancement Mechanism Reference
Fluorine (F) Hydrothermal & Annealing Increased photocatalytic activity by ~50% for 4-chlorophenol degradation. Higher separation efficiency of electron-hole pairs; promoted electron transfer to the surface. acs.orgnih.govacs.org
Carbon (C) & Nitrogen (N) Pyrolysis of Tripolycyanamide Enhanced photoabsorption in the visible region; improved degradation of rhodamine B. Modification of electronic structure, enabling visible light activity. scientific.net
Transition Metal Ion Doping (e.g., Sn²⁺, Cr³⁺, Mn²⁺, Cu²⁺, Bi³⁺, Dy³⁺)

Doping with transition metal ions can introduce impurity energy levels within the band gap of ZnWO₄, which can trap charge carriers and reduce electron-hole recombination, thereby improving photocatalytic efficiency. researchgate.net

Tin (Sn²⁺): Doping ZnWO₄ nanocrystals with Sn²⁺ ions, which substitute Zn²⁺ sites, has been shown to shift the valence band to a deeper energy level and enhance photocatalytic activities. acs.org The photocatalytic performance can be optimized by controlling the dopant concentration, with a 0.451 doping level showing the best results for methyl orange degradation. acs.org However, excessive Sn²⁺ concentration can act as recombination centers for electrons and holes, diminishing the photocatalytic activity. acs.org

Chromium (Cr³⁺) and Copper (Cu²⁺): Doping with Cr³⁺ and Cu²⁺ has been investigated to tune the band gap and enhance the separation of photogenerated electron-hole pairs. The best photocatalytic results for methylene blue degradation were obtained with 2 mol% doping of either Cr³⁺ or Cu²⁺. researchgate.net Specifically, Cu²⁺ doping can adjust the band gap of ZnWO₄, causing a redshift in its absorption edge. proquest.com A 3 mol% Cu-doped ZnWO₄ sample achieved a 99.4% degradation of methylene blue after 90 minutes of UV irradiation. proquest.com The introduction of Cu²⁺ can decrease the bandgap from 3.57 eV to 2.78 eV, enabling potential applications in the visible (green) region of the electromagnetic spectrum. researchgate.net

Bismuth (Bi³⁺): Bi³⁺ doping has also proven effective in enhancing the photocatalytic properties of ZnWO₄. A photodegradation efficiency of 99% for methylene blue was reached within 120 minutes of UV irradiation using 3 mol% Bi-doped ZnWO₄, an efficiency 1.3 times that of pure ZnWO₄. proquest.comresearchgate.net

Table 2: Research Findings on Transition Metal Ion Doping in ZnWO₄

Dopant Ion Optimal Concentration Target Pollutant Degradation Efficiency Key Mechanism Reference
Sn²⁺ 0.451 Methyl Orange Optimized performance Valence band shift, enhanced charge separation acs.org
Cr³⁺ 2 mol% Methylene Blue Effective degradation Proper band gap tuning, enhanced e⁻/h⁺ separation researchgate.net
Cu²⁺ 3 mol% Methylene Blue 99.4% in 90 min (UV) Band gap adjustment, redshift of absorption edge proquest.comresearchgate.net
Bi³⁺ 3 mol% Methylene Blue 99% in 120 min (UV) Enhanced photocatalytic activity proquest.comresearchgate.net
Rare-Earth Ion Doping (e.g., Er³⁺, Eu³⁺)

Doping with rare-earth ions is a known strategy to modify the photocatalytic properties of semiconductor materials. In the context of ZnWO₄, ions such as Dy³⁺ and Er³⁺ have been reported as effective dopants. researchgate.net The introduction of these ions can influence the material's electronic structure and surface characteristics, leading to improved photocatalytic performance. For instance, doping with Eu²⁺ and Eu³⁺ ions has been noted to enhance the photocatalytic activity of ZnWO₄ nanoplates. researchgate.net This improvement is often attributed to a cooperative mechanism involving both the electronic effects of the dopant and changes in the surface area of the catalyst. researchgate.net

Heterojunction Formation and Composite Materials

Creating heterojunctions by coupling ZnWO₄ with other materials is a highly effective approach to improve charge separation and extend the light absorption range, thereby enhancing photocatalytic efficiency.

Semiconductor-Semiconductor Coupling (e.g., ZnWO₄/TiO₂, ZnWO₄/ZnO, ZnWO₄/ZrO₂)

ZnWO₄/TiO₂: Coupling titanium dioxide (TiO₂) with ZnWO₄ creates a heterojunction that improves photocatalytic performance. rsc.org The intimate contact at the TiO₂-ZnWO₄ interface facilitates charge transfer. rsc.orgnih.gov Under UV light, excited electrons can transfer from the conduction band of TiO₂ to that of ZnWO₄, while holes move from the valence band of ZnWO₄ to that of TiO₂, which effectively separates the charge carriers. nih.gov This composite has been successfully used in nanofibrous membranes for the decomposition of pollutants like toluene and methylene blue. nih.govacs.org

ZnWO₄/ZrO₂: A visible-light-active ZnWO₄/zirconium dioxide (ZrO₂) nanocomposite can be prepared via the hydrothermal method. jwent.netresearchgate.netjwent.net This composite shows a noticeable shift in its UV-vis absorption spectrum to the visible light region compared to pure ZrO₂. jwent.netresearchgate.net The enhanced photocatalytic activity is due to the efficient separation of electron-hole pairs; photogenerated electrons from ZnWO₄ transfer to the conduction band of ZrO₂. jwent.netresearchgate.net This leads to superior degradation of methyl orange, with the ZnWO₄/ZrO₂ composite (95% degradation) outperforming pure ZnWO₄ (72%) and ZrO₂ (60%). jwent.netresearchgate.netjwent.net

Other Semiconductors: Heterojunctions with other semiconductors like In₂S₃ and Ag₃PO₄ have also been explored. The In₂S₃/ZnWO₄ composite showed much higher visible-light photocatalytic activity than the individual components due to the formation of a heterojunction that promotes the separation and transportation of photogenerated charges. rsc.org Similarly, ZnWO₄/Ag₃PO₄ p-n heterojunctions demonstrated enhanced photocatalytic activity for methyl orange degradation under visible light by facilitating the separation and transfer of electron-hole pairs. nih.goviwaponline.com

Metal-Semiconductor Heterostructures (e.g., ZnWO₄/Ag)

Depositing noble metal nanoparticles, such as silver (Ag), onto the surface of ZnWO₄ can create a metal-semiconductor heterostructure. This configuration enhances photocatalytic activity by promoting the separation of photogenerated electron-hole pairs. The Ag nanoparticles act as electron sinks, trapping the electrons from the ZnWO₄ conduction band, which reduces recombination and makes more holes available for oxidation reactions. acs.orgresearchgate.net

Polymer and Carbon-based Composites (e.g., ZnWO₄/GO)

ZnWO₄/Graphene Oxide (GO): Incorporating graphene-based materials, such as graphene oxide (GO) or reduced graphene oxide (rGO), can drastically improve the photocatalytic performance of ZnWO₄. mdpi.commodernscientificpress.comaimspress.comresearchgate.net Graphene's excellent electron conductivity allows it to act as an electron acceptor and transporter, effectively separating the photogenerated electron-hole pairs in ZnWO₄ and suppressing their recombination. mdpi.comacs.org ZnWO₄-NPs@rGO nanocomposites synthesized hydrothermally showed superior photocatalytic performance, degrading ~98% of methylene blue dye in 120 minutes, compared to ~53% for pure ZnWO₄ nanoparticles. mdpi.com Similarly, a GO/ZnWO₄ composite prepared by co-precipitation increased the degradation of Rhodamine B to 91.09% in 60 minutes under visible light, a significant improvement over the 18.22% degradation by pure ZnWO₄ in 120 minutes. modernscientificpress.com The enhanced visible light activity is attributed to the photosensitization role of graphene. acs.org

Table 3: Comparison of ZnWO₄-Based Heterojunctions and Composites

Composite Material Target Pollutant Irradiation Degradation Efficiency Enhancement Mechanism Reference
ZnWO₄/ZrO₂ Methyl Orange Visible Light 95% Efficient electron-hole separation at the heterojunction jwent.netresearchgate.netjwent.net
ZnWO₄/Ag₃PO₄ Methyl Orange Visible Light High activity p-n heterojunction facilitates charge separation nih.goviwaponline.com
ZnWO₄/rGO Methylene Blue Visible Light ~98% in 120 min rGO acts as an electron acceptor, suppressing recombination mdpi.com
ZnWO₄/GO Rhodamine B Visible Light 91.09% in 60 min Efficient photosensitization and charge separation by GO modernscientificpress.com
ZnWO₄/TiO₂ Methylene Blue Sunlight 70% in 3 hours Charge transfer between TiO₂ and ZnWO₄ separates e⁻/h⁺ pairs nih.govacs.org

Luminescence Phenomena and Optical Spectroscopy of Znwo4

Doping Effects on Luminescence Properties of ZnWO4

The introduction of dopant ions into the ZnWO4 host lattice is a common strategy to modify its luminescent properties, enabling applications in areas like light-emitting diodes (LEDs), lasers, and biological imaging. Both rare-earth and transition metal ions have been successfully incorporated into the ZnWO4 structure, leading to new emission bands and altered energy transfer mechanisms.

Doping ZnWO4 with trivalent rare-earth ions (RE3+) can produce sharp, characteristic emission lines corresponding to the intra-4f electronic transitions of the dopant ions. The ZnWO4 host can efficiently absorb excitation energy and transfer it to the RE3+ ions, which then luminesce at their specific wavelengths.

Erbium (Er3+): When ZnWO4 is doped with erbium ions, it can exhibit upconversion luminescence, where lower-energy excitation (e.g., 980 nm) is converted into higher-energy visible light. nanochemres.org The Er3+ ions typically substitute for Zn2+ ions in the crystal lattice. nanochemres.org This doping can lead to emissions in the green and red regions of the spectrum, corresponding to transitions such as 2H11/2 → 4I15/2, 4S3/2 → 4I15/2, and 4F9/2 → 4I15/2. mdpi.com The introduction of co-dopants like Li+ has been shown to enhance the upconversion luminescence efficiency by promoting better crystallinity and potentially altering the local crystal field around the Er3+ ions. cambridge.org

Table 2: Luminescence of Rare-Earth Doped ZnWO4
DopantTypical ExcitationKey Emission Wavelengths (nm)Corresponding Transitions
Er3+980 nm (for upconversion)~523, ~546, ~6582H11/2 → 4I15/2, 4S3/2 → 4I15/2, 4F9/2 → 4I15/2 mdpi.com
Eu3+Host absorption band (~250-330 nm)~590, ~615, ~650, ~7005D0 → 7F1, 5D0 → 7F2, 5D0 → 7F3, 5D0 → 7F4 researchgate.net

The introduction of transition metal ions can significantly alter the luminescence of ZnWO4, often leading to a quenching of the intrinsic emission. This is because the d-orbitals of transition metals can introduce new energy levels within the bandgap, providing alternative non-radiative pathways for the relaxation of excited charge carriers.

Advanced Optical Spectroscopy Techniques for ZnWO₄

Advanced spectroscopic techniques are crucial for elucidating the complex electronic structure and luminescent properties of zinc tungstate (B81510). These methods provide detailed insights into energy levels, transition probabilities, and the influence of the local environment on the material's optical behavior.

Time-Resolved Photoluminescence (TRPL) Analysis

Time-Resolved Photoluminescence (TRPL) is a powerful technique used to study the dynamics of excited states in luminescent materials. By measuring the decay kinetics of the emission after excitation with a short pulse of light, TRPL provides information about the lifetime of the excited states and the different decay pathways, both radiative and non-radiative.

For ZnWO₄, the luminescence decay is a key parameter. The characteristic blue-green emission of ZnWO₄ has a decay time of approximately 27 µs at room temperature. researchgate.net This relatively short decay time is an important property for its application as a scintillator. nih.gov TRPL measurements can reveal the presence of different luminescent centers or quenching sites within the material. Variations in the decay kinetics can be correlated with synthesis methods, doping, and the presence of defects, providing a deeper understanding of the factors that control the luminescence efficiency.

Table 1: Representative Photoluminescence Decay Times for ZnWO₄

Material Excitation Source Emission Wavelength Decay Time (µs) Reference
ZnWO₄ Powder - Blue-Green Band ~27 researchgate.net

Note: The table provides illustrative data. Specific decay times can vary based on crystal quality, temperature, and measurement conditions.

X-ray Excited Luminescence and Scintillation Properties

Zinc tungstate is a well-known scintillator, a material that emits light upon absorption of high-energy radiation like X-rays and gamma rays. Its high density (7.87 g/cm³), high atomic number, and good luminescence efficiency make it effective for detecting such radiation. nih.govacs.org

Under X-ray excitation, ZnWO₄ exhibits a broad emission band in the blue-green region of the spectrum, with a peak typically around 480-490 nm. nih.govacs.org This emission is attributed to the radiative recombination of excitons on the tungstate [WO₆]⁶⁻ complexes. The intensity of this X-ray excited luminescence (XRL) is temperature-dependent, generally increasing as the temperature decreases from room temperature to cryogenic temperatures (e.g., 85 K). arxiv.orgusc.edu

The scintillation properties of ZnWO₄ have been extensively studied. Research has focused on improving the material's light yield and energy resolution by optimizing crystal growth conditions, such as using highly purified initial materials and performing post-growth annealing. arxiv.orgarxiv.org The particle size of ZnWO₄ is also a critical factor in its application for high-resolution X-ray imaging, with nanoparticle scintillators demonstrating potential for enhanced spatial resolution. nih.gov However, the light output of ZnWO₄ scintillators can decrease with the accumulated radiation dose. arxiv.org Studies also reveal the presence of phosphorescence (a slowly decaying afterglow) and thermally stimulated luminescence (TSL) after X-ray irradiation at low temperatures, indicating the presence of charge carrier traps within the crystal lattice. arxiv.orgusc.edu

Table 2: Key Scintillation Properties of ZnWO₄

Property Value / Characteristic Reference
Density 7.87 g/cm³ acs.org
Emission Peak (X-ray Excitation) ~480-490 nm nih.gov
Light Yield 7000–9500 photons/MeV acs.org
Key Advantages High stopping power, high chemical stability, low cost nih.gov

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for investigating the electronic structure of materials. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy levels. shu.ac.uk For a semiconductor or insulator like ZnWO₄, the absorption edge in the UV-Vis spectrum is used to determine the optical band gap (E_g), which is the minimum energy required to excite an electron from the valence band (VB) to the conduction band (CB).

In ZnWO₄, the valence band is primarily formed by the 2p orbitals of oxygen atoms, while the conduction band is mainly composed of the 5d orbitals of tungsten atoms and 3d orbitals from zinc atoms. researchgate.net The absorption of UV light with a wavelength shorter than about 388 nm excites electrons across this band gap. researchgate.net The optical band gap values reported for ZnWO₄ typically range from 3.20 eV to 4.70 eV, depending on the synthesis method, crystallinity, and particle size. researchgate.net

The electronic transitions in ZnWO₄ can be classified based on the molecular orbitals involved. The absorption is dominated by charge-transfer transitions within the [WO₆]⁶⁻ complex. Other possible transitions include π → π* and n → π, which involve the promotion of electrons from pi (π) bonding or non-bonding (n) orbitals to anti-bonding pi (π) orbitals. cutm.ac.in These transitions require an unsaturated group, which in this case is provided by the W=O bonds within the tungstate octahedra.

Table 3: Reported Optical Band Gap of ZnWO₄

Material Form Method Band Gap (E_g) in eV Reference
Nanopowders UV-Vis Diffuse Reflectance 3.72 - 3.78 researchgate.net

Raman Spectroscopy for Local Environments and Vibrational Modes

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a crystal lattice. It involves inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the energies of the material's vibrational modes (phonons). spectroscopyonline.com This makes it an excellent tool for probing the local structure, crystal symmetry, and chemical bonding within a material. horiba.comnii.ac.jp

ZnWO₄ crystallizes in the wolframite-type monoclinic structure with the P2/c space group. A group theoretical analysis of this structure predicts 36 lattice modes, of which 18 are Raman active (8A_g + 10B_g). researchgate.net The Raman spectrum of ZnWO₄ can be conceptually divided into two regions:

Internal Vibrations: These high-frequency modes (typically above 500 cm⁻¹) arise from the vibrations within the [WO₆]⁶⁻ octahedral units, such as the stretching and bending of the W-O bonds. The most intense peak, located at approximately 908 cm⁻¹, is characteristic of the symmetric stretching of the W-O bonds.

External Vibrations: These low-frequency modes (below 500 cm⁻¹) correspond to the motion of the entire [WO₆]⁶⁻ octahedra as a unit and the vibrations of the Zn²⁺ cations against the tungstate anions. researchgate.netspectroscopyonline.com

The positions and intensities of the Raman peaks are highly sensitive to the local environment, including bond lengths and angles. Therefore, Raman spectroscopy can be used to confirm the formation of the single-phase wolframite (B13744602) structure, assess the degree of crystallinity, and detect subtle structural changes resulting from doping, temperature, or pressure. researchgate.netresearchgate.net

Table 4: Prominent Raman Active Modes in ZnWO₄

Wavenumber (cm⁻¹) Vibrational Mode Assignment Symmetry
~908 Symmetric W-O stretching A_g
~785 Asymmetric W-O stretching B_g
~710 Asymmetric W-O stretching A_g
~550 O-W-O bending B_g
~410 O-W-O bending / External modes A_g

Source: Data compiled from multiple spectroscopic studies. researchgate.netresearchgate.net

Advanced Sensing Applications of Znwo4

Gas Sensing Mechanisms and Performance of ZnWO4-based Materials

The gas sensing capabilities of ZnWO4 are rooted in the interaction between gas molecules and the material's surface, which leads to measurable changes in its electrical properties. The underlying mechanisms involve complex surface chemistry and electronic modulation.

The sensing mechanism of metal oxide semiconductors like ZnWO4 is heavily dependent on the reactions occurring on their surface. researchgate.net Oxygen vacancies on the surface of the material play a crucial role in the gas sensing process. researchgate.netresearchgate.net These vacancies act as active sites for the adsorption of oxygen molecules from the ambient air. researchgate.net

In an n-type semiconductor like ZnWO4, a depletion layer is formed at the surface due to the capture of free electrons by adsorbed oxygen, which forms ions such as O₂⁻, O⁻, or O²⁻. This leads to an increase in the material's resistance. The specific type of oxygen ion formed is dependent on the operating temperature.

When a reducing gas is introduced, it reacts with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band of the ZnWO4. This process narrows the depletion layer and results in a decrease in resistance, which is measured as the sensor response. Conversely, oxidizing gases would further increase the resistance. The presence of oxygen vacancies can facilitate the ionosorption process, thereby enhancing the performance of the gas sensor. rsc.org

The exposure of ZnWO4 to different gases directly modulates its electronic conductivity. researchgate.net The fundamental principle behind this modulation is the change in charge carrier concentration within the material. youtube.com

For an n-type semiconductor, the baseline conductivity in air is determined by the equilibrium state of oxygen adsorption. When a target gas is introduced, the surface reactions alter the concentration of adsorbed oxygen species, which in turn changes the width of the electron depletion layer at the surface.

Reducing Gases (e.g., CO, H₂): These gases react with surface-adsorbed oxygen ions, releasing electrons back to the conduction band and thereby increasing the conductivity (decreasing resistance).

Oxidizing Gases (e.g., NO₂, Cl₂): These gases can adsorb on the surface and capture electrons, leading to a decrease in conductivity (increasing resistance).

The magnitude of this conductivity change is a measure of the gas concentration. The operating temperature is a critical parameter as it influences both the kinetics of the surface reactions and the dominant form of adsorbed oxygen species.

To improve the selectivity and sensitivity of ZnWO4-based gas sensors, a common strategy is the development of composite materials. researchgate.net By combining ZnWO4 with other metal oxides, heterostructures are formed that can offer superior sensing properties compared to the individual components. koreascience.kr

One example is the creation of a ZnWO4-WO3 hetero-composite. In this system, the formation of an n-n heterojunction can lead to increased resistance (electronic sensitization), which enhances the sensor's response. koreascience.kr Similarly, a composite of ZnO–ZnWO4 has been shown to exhibit good performance for the detection of carbon monoxide (CO) at relatively low operating temperatures. rsc.orgsemanticscholar.org

The enhanced performance of these composites can be attributed to several factors, including:

Synergistic Effects: The combination of materials can lead to unique electronic or catalytic properties.

Formation of Heterojunctions: The interface between the two materials can create potential barriers that modulate charge carrier separation and transport.

Increased Surface Area and Porosity: The composite structure can provide more active sites for gas adsorption.

Below is a table summarizing the performance of a ZnWO4-based composite sensor for acetone (B3395972) detection.

Sensor MaterialTarget GasConcentrationOperating Temperature (°C)Sensitivity (Response)Reference
5 at% Zn-added WO₃ (ZnWO₄-WO₃ hetero-composite)Acetone1 ppm375High selectivity and sensitivity koreascience.kr

Humidity Sensing Characteristics of ZnWO4

ZnWO4 is also a promising material for humidity sensing applications. mdpi.com The principle of operation for ZnWO4-based humidity sensors is based on the change in their electrical properties upon the adsorption of water molecules.

The humidity sensing mechanism involves the physical and chemical adsorption of water molecules onto the surface of the ZnWO4 material. bohrium.comresearchgate.net At low humidity levels, the initial water molecules are chemisorbed on the active sites of the sensor surface, forming hydroxyl groups. This process involves the dissociation of water molecules.

As the relative humidity (RH) increases, subsequent layers of water molecules are physisorbed on top of the chemisorbed layer through hydrogen bonding. This leads to the formation of a liquid-like water layer. The movement of protons (H⁺) within these physisorbed water layers is the primary mechanism for the change in conductivity.

Chemisorption: Initial strong binding of water molecules to the surface.

Physisorption: Formation of subsequent water layers through weaker hydrogen bonds.

Conductivity Change: Increased protonic conduction with increasing humidity.

Desorption: Reversal of the process when humidity decreases. scispace.com

The porous structure and specific surface area of the sensing material are critical factors that significantly influence its humidity sensing performance. northumbria.ac.uk A higher surface area provides more active sites for the adsorption of water molecules, which can lead to a greater change in electrical properties and thus higher sensitivity. researchgate.net

A porous structure facilitates the diffusion of water vapor into and out of the sensing material, which can improve the response and recovery times. The pore size distribution is also important; mesoporous structures are often desirable as they allow for capillary condensation of water at higher humidity levels, further enhancing the sensor's response.

Research on ZnWO4-ZnO composites has demonstrated that a higher surface area and porous structure contribute to better humidity sensing capabilities. researchgate.net

The following table presents data on a ZnWO4-ZnO composite humidity sensor.

Composite Material (ZnWO4:ZnO mole ratio)Sensitivity Factor (Sf)Response Time (s)Recovery Time (s)Reference
ZWZO-46 (40:60)341650100 researchgate.net

Other Emerging Sensing Applications (e.g., Hydrogen Sensor, Ether Sensor)

While extensive research has focused on the application of zinc tungstate (B81510) (ZnWO4) in photocatalysis and humidity sensing, its potential in other specific gas sensing applications is an emerging area of scientific inquiry. The unique electronic and surface chemical properties of ZnWO4 suggest its suitability for detecting various gases, including hydrogen and ethers. Research in this domain is still in its early stages, with many studies focusing on composite materials where ZnWO4 plays a crucial role in enhancing sensing performance.

Hydrogen Sensor

The development of efficient and reliable hydrogen (H2) sensors is critical for various applications, including industrial safety, fuel cell technology, and medical diagnostics. While there is a lack of extensive research dedicated solely to pure ZnWO4 as a hydrogen sensor, its properties as a wide bandgap n-type semiconductor provide a theoretical basis for its potential in this application. The sensing mechanism of semiconductor metal oxide-based gas sensors typically relies on the change in electrical resistance upon interaction with the target gas.

In an air atmosphere, oxygen molecules are adsorbed on the surface of the ZnWO4, trapping free electrons from the conduction band and forming ionosorbed oxygen species (O2-, O-, or O2-). This process creates a depletion layer, leading to high resistance. When the sensor is exposed to a reducing gas like hydrogen, the hydrogen molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This reduction in the depletion layer width leads to a decrease in resistance, which can be measured as the sensing response.

Although direct studies on ZnWO4 for hydrogen sensing are limited, research on related composite materials offers insights. For instance, the inclusion of ZnWO4 in composite systems with other metal oxides has been shown to enhance the sensing performance for various reducing gases, which could potentially be extended to hydrogen. The formation of heterojunctions at the interface of ZnWO4 and another semiconductor can facilitate charge separation and improve the modulation of the resistance upon gas exposure.

Further research is necessary to fully explore the potential of pure and doped ZnWO4 nanostructures for hydrogen sensing. Key areas of investigation should include optimizing the operating temperature, enhancing the sensitivity and selectivity, and improving the response and recovery times.

Ether Sensor

Ethers, a class of volatile organic compounds (VOCs), are widely used as solvents and intermediates in chemical synthesis. Their detection is important for environmental monitoring and industrial safety. Similar to hydrogen sensing, the application of ZnWO4 for the direct detection of ethers is a nascent field of study. However, the principles of semiconductor gas sensing suggest that ZnWO4 could be a promising candidate for this purpose.

The sensing mechanism for ethers would follow a similar pathway to that of other reducing VOCs. The ether molecules would react with the surface-adsorbed oxygen ions on the ZnWO4, leading to the release of electrons and a subsequent decrease in the sensor's resistance. The sensitivity and selectivity towards a specific ether would depend on factors such as the operating temperature, the surface morphology of the ZnWO4, and the presence of catalytic dopants.

Studies on ZnWO4-containing composites have demonstrated their effectiveness in detecting other VOCs, such as ethanol (B145695). For example, ZnO-WO3 composite nanorods, which form a ZnWO4 phase upon annealing, have shown enhanced ethanol sensing capabilities. mdpi.com This suggests that the presence of ZnWO4 can create active sites for the adsorption and reaction of alcohol molecules, a principle that could be applicable to ethers as well.

The table below summarizes the performance of a ZnWO4-containing composite sensor for ethanol, which can be considered an analogous application for ether sensing due to the chemical similarities between alcohols and ethers.

Sensing Material Target Gas Operating Temperature (°C) Concentration (ppm) Response Reference
Annealed ZnO-WO3 Composite (with ZnWO4 phase)Ethanol300100~22.5 mdpi.com

Future research directions for developing ZnWO4-based ether sensors could involve the synthesis of nanostructured ZnWO4 with a high surface-area-to-volume ratio to maximize the interaction with gas molecules. Additionally, doping with noble metals like platinum or palladium could catalytically enhance the surface reactions and improve the sensor's performance.

Future Research Horizons and Persistent Hurdles in Tungsten Zinc Tetraoxide Science

The scientific community continues to explore the multifaceted potential of this compound (ZnWO4), pushing the boundaries of its synthesis, characterization, and application. While significant progress has been made, several key areas require further investigation to unlock the full capabilities of this promising material. Future research is charting a course towards more sophisticated control over its material properties and the discovery of novel functionalities. This article delves into the prospective research directions and the unresolved challenges that lie ahead in the science of ZnWO4.

Q & A

Q. How can researchers verify the purity and crystallinity of synthesized tungsten zinc tetraoxide (ZnWO₄)?

To confirm structural integrity, use X-ray diffraction (XRD) to match peaks with reference patterns (JCPDS card 15-0774 for ZnWO₄). Pair with scanning/transmission electron microscopy (SEM/TEM) to analyze morphology and energy-dispersive X-ray spectroscopy (EDX) for elemental composition validation. Thermogravimetric analysis (TGA) can assess thermal stability and phase transitions .

Q. What are the primary challenges in synthesizing phase-pure ZnWO₄ nanoparticles?

Common issues include incomplete solid-state reactions between ZnO and WO₃ precursors, leading to impurities like unreacted oxides. Optimize synthesis parameters (e.g., hydrothermal conditions: 180–200°C for 12–24 hours) to enhance crystallinity. Use Rietveld refinement of XRD data to quantify phase purity .

Q. What are the key considerations for safe handling and storage of ZnWO₄ in laboratory environments?

ZnWO₄ is stable under ambient conditions but may release toxic tungsten oxides if heated above 1000°C. Store in airtight containers away from strong acids/oxidizers. Use standard personal protective equipment (PPE) and fume hoods during high-temperature processing .

Advanced Research Questions

Q. How does the electronic band structure of ZnWO₄ influence its photocatalytic performance?

ZnWO₄ exhibits a direct bandgap (~4.6–5.4 eV), with valence bands dominated by hybridized O 2p and Zn 3d orbitals. The conduction band comprises W 5d states, facilitating electron-hole pair separation under UV irradiation. Tailor bandgap via doping (e.g., Fe³⁺ or Mo⁶⁺) to enhance visible-light absorption .

Q. How can computational methods like DFT be applied to predict the electronic properties of ZnWO₄?

Density functional theory (DFT) with hybrid functionals (e.g., HSE06) accurately models ZnWO₄’s band structure. Compare computed bandgap values (4.6 eV) with experimental data from UV-Vis diffuse reflectance spectroscopy and ultraviolet photoelectron spectroscopy (UPS) . Discrepancies often arise from excitonic effects or surface defects .

Q. What advanced applications of ZnWO₄ are emerging in materials science?

  • Photocatalysis : Degrade organic pollutants (e.g., methylene blue) under UV light via reactive oxygen species generation.
  • Scintillators : High-density ZnWO₄ crystals detect gamma rays in nuclear physics experiments.
  • Electrodes : Composite ZnWO₄/CNT structures show promise in supercapacitors due to redox-active W centers .

Q. How should researchers address discrepancies between theoretical and experimental bandgap values in ZnWO₄?

Reconcile differences by:

  • Validating computational parameters (e.g., k-point mesh, exchange-correlation functionals).
  • Accounting for experimental conditions (e.g., surface roughness, oxygen vacancies).
  • Cross-referencing with ellipsometry or photoluminescence spectroscopy for precise optical measurements .

Q. What methodologies are effective in analyzing ZnWO₄’s thermal decomposition pathways?

Use thermogravimetric analysis-mass spectrometry (TGA-MS) to identify gaseous byproducts (e.g., WO₃ sublimation above 1100°C). Pair with in situ XRD to track phase transitions and kinetic studies via the Kissinger method to determine activation energies .

Q. How does ZnWO₄’s crystal morphology impact its functional properties?

Nanostructured ZnWO₄ (e.g., nanorods) offers higher surface area for catalytic reactions, while single crystals minimize defect-related charge recombination. Control morphology via surfactant-assisted hydrothermal synthesis (e.g., cetyltrimethylammonium bromide) .

Q. What spectroscopic techniques are critical for probing ZnWO₄’s defect chemistry?

  • Raman spectroscopy : Identify vibrational modes (e.g., W–O stretching at ~880 cm⁻¹) to detect oxygen vacancies.
  • X-ray photoelectron spectroscopy (XPS) : Quantify oxidation states (W⁶⁺, Zn²⁺) and surface adsorbates .

Key Research Recommendations

  • Explore ZnWO₄’s potential in photoelectrochemical water splitting by coupling with narrow-bandgap semiconductors (e.g., TiO₂).
  • Investigate dopant-induced magnetism for spintronic applications using rare-earth elements (e.g., Eu³⁺).
  • Optimize solvothermal synthesis to achieve sub-50 nm particles for enhanced catalytic activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.